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  • Product: Ruthenium(1+), chloride, (OC-6-22)-
  • CAS: 22327-28-2

Core Science & Biosynthesis

Foundational

Basic structural and chemical properties of Ruthenium(1+), chloride, (OC-6-22)-

An In-Depth Technical Guide: Structural, Chemical, and Mechanistic Properties of cis-Tetraamminedichlororuthenium(III) Chloride [(OC-6-22)- Isomer] Executive Summary In the landscape of transition metal coordination chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Structural, Chemical, and Mechanistic Properties of cis-Tetraamminedichlororuthenium(III) Chloride [(OC-6-22)- Isomer]

Executive Summary

In the landscape of transition metal coordination chemistry, few compounds bridge the gap between inorganic catalysis and medicinal oncology as effectively as Ruthenium(1+), chloride, (OC-6-22)- . Formally recognized by its IUPAC descriptor and CAS Registry Number 22327-28-2, this compound is universally known in the literature as cis-tetraamminedichlororuthenium(III) chloride (cis-[RuCl2(NH3)4]Cl) [1].

The stereodescriptor (OC-6-22) is critical: it designates an octahedral geometry (OC-6) where the two chloride ligands are positioned adjacent (cis) to one another. This specific spatial arrangement governs the complex's kinetic lability, dictating its ability to undergo ligand exchange. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical parameters, validated synthesis protocols, and dual-action mechanisms (catalytic water oxidation and targeted antineoplastic activity) of this remarkable Ru(III) complex.

Structural and Electronic Properties

The chemical behavior of cis-[RuCl2(NH3)4]Cl is fundamentally driven by its Ru(III) metal center. Possessing a d5 low-spin electronic configuration, the complex is paramagnetic, which allows for detailed characterization via Electron Paramagnetic Resonance (EPR) spectroscopy. The cis configuration forces an asymmetric ligand field compared to its trans counterpart, resulting in distinct axial and rhombic EPR signals [2].

In aqueous environments, the complex exhibits characteristic Ligand-to-Metal Charge Transfer (LMCT) bands in the UV-Vis spectrum. The structural asymmetry of the (OC-6-22) isomer facilitates a higher rate of aquation (replacement of Cl⁻ with H₂O) than the trans isomer, a crucial factor for its biological activation.

Table 1: Physicochemical and Spectroscopic Profile

ParameterValue / Description
Chemical Formula cis-[RuCl₂((NH₃)₄]Cl
Molecular Weight 276.51 g/mol
Stereochemistry (OC-6-22) - Octahedral, cis-dichloro
Oxidation State & Spin Ru(III), d5 low-spin
Magnetic Susceptibility Paramagnetic ( 1.8 - 1.9 μB​ )
UV-Vis Absorption ( λmax​ ) 260 nm ( ϵ = 500 M⁻¹cm⁻¹), 308 nm ( ϵ = 1.3×10³), 350 nm ( ϵ = 1.5×10³) [3]
Solubility Soluble in H₂O; insoluble in non-polar organic solvents

Synthesis and Purification Protocol

Synthesizing the strictly cis isomer requires kinetic control to prevent the formation of the thermodynamically favored trans isomer. The protocol below is adapted from the gold-standard Gleu's method and subsequent optimizations in Inorganic Syntheses [4]. The causality behind this workflow relies on utilizing a bidentate intermediate (such as an oxalato or dithionate complex) that forces the remaining coordination sites into a cis geometry prior to chlorination.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with 1.0 g of chloropentaammineruthenium(III) chloride ([RuCl(NH₃)₅]Cl₂).

  • Ammine Substitution: Suspend the precursor in 25 mL of air-free concentrated ammonium hydroxide (NH₄OH). Reflux strictly under an argon atmosphere until the solution transitions to a deep burgundy color, indicating the formation of hydroxo/ammine intermediates.

  • Precipitation of Intermediate: Add 0.7 g of sodium dithionate (Na₂S₂O₆) to the hot solution. Transfer immediately to an ice bath. The rapid cooling forces the precipitation of an off-yellow solid, [RuOH(NH₃)₅]S₂O₆.

  • Acidification & Cis Cleavage: Treat the intermediate with concentrated hydrochloric acid (HCl) under controlled heating. The acid drives the protonation of the hydroxo ligand (forming a good leaving group, H₂O) and facilitates the substitution of two adjacent sites with chloride ions, locking in the (OC-6-22) geometry.

  • Crystallization: Cool the solution to yield the final cis-[RuCl₂(NH₃)₄]Cl crystals. Wash with anhydrous ethanol and air-dry.

SynthesisWorkflow A 1. Precursor [RuCl(NH3)5]Cl2 B 2. Reflux in NH4OH (Ar) Burgundy Intermediate A->B NH3 substitution C 3. Add Na2S2O6 & Chill Precipitate [RuOH(NH3)5]S2O6 B->C Kinetic trapping D 4. HCl Treatment Ligand Substitution C->D Acid-driven aquation E 5. cis-[RuCl2(NH3)4]Cl (OC-6-22) Isomer D->E Chloride coordination

Caption: Step-by-step synthetic workflow for isolating the (OC-6-22) isomer via kinetic trapping.

Catalytic Applications: Water Oxidation

Beyond its structural intrigue, cis-[RuCl₂(NH₃)₄]Cl is a highly active catalyst for the oxidation of water to molecular dioxygen (O₂)—a critical reaction for artificial photosynthesis and renewable energy storage.

When incorporated into a Nafion 117 polymer membrane, the complex undergoes aquation to form active cis-[Ru(NH₃)₄(H₂O)₂]³⁺ species. Research by Yagi et al. demonstrated that the initial rate of O₂ evolution ( VO2​ ) is strictly first-order with respect to the ruthenium complex concentration [5].

Mechanistic Causality: The cis arrangement of the labile sites allows two water molecules to coordinate adjacent to each other. Upon oxidation by a chemical oxidant (e.g., Ce(IV)), the adjacent oxygen atoms couple to form an O-O bond. However, at high catalyst concentrations, the system is self-limiting; the complex undergoes a bimolecular deactivation pathway, forming inactive μ -oxo bridged Ru(III)-O-Ru(III) dimers. The Nafion membrane mitigates this deactivation by physically separating the catalytic centers.

Medicinal Chemistry: Antitumor Activity & Apoptosis

Ruthenium complexes are at the forefront of next-generation metallodrugs, designed to overcome the severe nephrotoxicity and drug resistance associated with platinum-based therapies (e.g., cisplatin). The cis-[RuCl₂(NH₃)₄]Cl complex has demonstrated potent, selective cytotoxicity against murine sarcoma 180 (S-180), human lung carcinoma (A549), and chronic myelogenous leukemia (K562) cell lines [3][6].

Protein Binding and Prodrug Delivery

Unlike cisplatin, which rapidly attacks systemic targets, Ru(III) complexes act as prodrugs. In the bloodstream, cis-[RuCl₂(NH₃)₄]Cl binds non-covalently and covalently to human serum albumin (HSA) and transferrin. EPR spectroscopy reveals that the complex undergoes ligand-exchange with the imidazole rings of histidine residues on these proteins (specifically at Sudlow's site II on HSA) [2]. Because solid tumors overexpress transferrin receptors to fuel rapid division, these serum proteins act as Trojan horses, selectively delivering the Ru(III) payload into the tumor microenvironment.

Cellular Mechanism of Action

Once internalized, the hypoxic and reducing environment of the tumor cell reduces Ru(III) to the more substitution-labile Ru(II) state (Activation by Reduction). The complex then executes a multi-tiered apoptotic cascade:

  • DNA Adduct Formation: The complex binds to DNA, causing significant helical distortion and fragmentation.

  • Cell Cycle Arrest: DNA damage triggers checkpoint activation, halting the cell cycle in the G1 phase.

  • Sub-G1 Accumulation & Apoptosis: Prolonged exposure (48h) leads to the accumulation of cells in the sub-G1 phase (indicative of fragmented apoptotic DNA) and the activation of executioner caspases [3].

ApoptosisPathway A cis-[RuCl2(NH3)4]Cl Systemic Administration B HSA / Transferrin Binding (Histidine Imidazole Adducts) A->B Serum Transport C Tumor Cell Uptake & Reduction to Ru(II) B->C Receptor-Mediated Endocytosis D DNA Binding & Helical Distortion C->D Aquation & DNA Chelation E G1 Cell Cycle Arrest & Sub-G1 Accumulation D->E Checkpoint Activation F Caspase-Mediated Apoptosis E->F Programmed Cell Death

Caption: Mechanistic pathway of tumor-selective delivery and apoptosis induction by the (OC-6-22) complex.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 431290, Ruthenium(1+), chloride, (OC-6-22)-" PubChem, [Link].

  • Universidade Federal de Goiás (UFG) Repository. "Estudo espectroscópico da interação entre as proteínas séricas humanas Albumina e transferrina com o potencial agente quimioterapêutico cloreto de cis-tetraminodiclorutênio (III)." DSpace Repository, [Link].

  • Silveira-Lacerda, E. P., et al. "The ruthenium complex cis-(dichloro)tetrammineruthenium(III) chloride induces apoptosis and damages DNA in murine sarcoma 180 cells." Journal of Biosciences (Indian Academy of Sciences), 2012. [Link].

  • Pell, S. D., et al. "cis-Tetraamminedichlororuthenium(III) Chloride." Inorganic Syntheses, Volume 26, 1989. [Link].

  • Yagi, M., Sukegawa, N., & Kaneko, M. "Analysis of Catalytic Water Oxidation by cis-Tetraamminedichlororuthenium(III) Complex Incorporated in a Polymer Membrane." The Journal of Physical Chemistry B, 2000. [Link].

  • Scientific Research Publishing. "Synthesis, Characterization, and Evaluation of Antitumor Potential in MCF-7 Cells of Ruthenium-Derived Compounds." Advances in Biological Chemistry, 2016. [Link].

Exploratory

Stereochemistry and Geometry of (OC-6-22) Ruthenium Octahedral Complexes: A Comprehensive Technical Guide

Executive Summary The stereochemical precise design of transition metal complexes is the cornerstone of modern catalytic and medicinal chemistry. Among these, ruthenium(II) octahedral complexes stand out due to their hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical precise design of transition metal complexes is the cornerstone of modern catalytic and medicinal chemistry. Among these, ruthenium(II) octahedral complexes stand out due to their highly stable d6 low-spin electronic configurations and predictable geometries[1]. This whitepaper provides an in-depth technical analysis of the (OC-6-22) configuration index, exploring the causality behind its geometric formation, its critical role in asymmetric catalysis (such as in Noyori's Nobel-prize-winning catalysts), and the self-validating experimental protocols required to synthesize and verify these architectures.

Deconstructing the (OC-6-22) Nomenclature

To eliminate the ambiguity of traditional cis/trans or fac/mer descriptors in highly substituted or heteroleptic complexes, IUPAC rules mandate the use of polyhedral symbols and configuration indices based on Cahn-Ingold-Prelog (CIP) priority rules[2].

For a ruthenium complex designated as (OC-6-22) , the descriptor breaks down as follows:

  • OC-6 : Indicates an Oc tahedral geometry with a coordination number of 6 [2].

  • First Digit ('2') : Represents the CIP priority of the ligating atom that is trans (180°) to the highest priority ligand (Priority 1) on the primary reference axis[3].

  • Second Digit ('2') : Represents the CIP priority of the ligating atom that is trans to the highest priority ligand located in the plane perpendicular to the primary reference axis[3].

The Archetypal Example: Ru(OAc)₂((S)-BINAP)

The most prominent industrial and academic example of this geometry is Ruthenium, bis(acetato-κO,κO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-κP]]-, (OC-6-22)-[4].

In this complex:

  • CIP Priorities : The phosphorus atoms (Atomic No. 15) of the BINAP ligand hold Priority 1 . The oxygen atoms (Atomic No. 8) of the acetate ligands hold Priority 2 .

  • First Digit Logic : The highest priority ligand is a Phosphorus (P1). Because BINAP is a bidentate ligand with a bite angle of ~90°, P1 cannot be trans to the other Phosphorus (P2). Therefore, P1 must be trans to an Oxygen (O1). Since Oxygen is Priority 2, the first digit is 2 .

  • Second Digit Logic : In the perpendicular equatorial plane containing P2, O2, O3, and O4, the highest priority atom is P2. By the same steric constraints, P2 must be trans to an Oxygen (O2). Thus, the second digit is 2 .

IUPAC_Logic A Identify Octahedral Geometry (Coordination Number = 6) B Assign CIP Priorities to Ligands (1 = Highest, 6 = Lowest) A->B C Locate Ligand with Priority 1 B->C D Identify Ligand Trans to Priority 1 C->D E First Digit of Index (e.g., '2') D->E F Examine Perpendicular Plane E->F G Find Highest Priority Ligand in Plane F->G H Identify Ligand Trans to it G->H I Second Digit of Index (e.g., '2') H->I J Final Configuration: (OC-6-22) I->J

Logical workflow for assigning the IUPAC (OC-6-22) configuration index based on CIP priorities.

Stereochemical Causality: Ligand Constraints and Isomer Selection

The formation of the (OC-6-22) geometry is not random; it is a deterministic outcome driven by thermodynamic and steric causality. When synthesizing [Ru(P−P)(O−O)2​] systems, researchers must understand why specific isomers form.

The physical constraint of the bidentate ligand's "bite angle" dictates the IUPAC configuration index. BINAP has a natural bite angle of approximately 92°. It cannot span the trans positions (180°) of an octahedron without undergoing severe, bond-breaking steric strain. Consequently, the (OC-6-12) isomer—where the two phosphorus atoms would be trans to each other—is geometrically forbidden. The system naturally funnels into the (OC-6-22) stereoisomer, which preserves the C2​ symmetry of the chiral ligand and creates a highly specific chiral pocket essential for asymmetric hydrogenation[5].

Table 1: Stereochemical Isomer Comparison for [Ru(P−P)(O−O)2​] Systems
Isomer ConfigurationTrans to P1 (Axis)Trans to P2 (Plane)Point GroupThermodynamic Feasibility
(OC-6-22) Oxygen (Priority 2)Oxygen (Priority 2) C2​ High (Preferred) - Optimal bite angle
(OC-6-12) Phosphorus (Priority 1)Oxygen (Priority 2) C2v​ Low - Severe steric clash / forbidden
(OC-6-21) Oxygen (Priority 2)Oxygen (Priority 2) C1​ Moderate - Asymmetric, less stable

Note: P1 and P2 represent the phosphorus atoms of the bidentate ligand. O1-O4 represent the oxygen atoms of the acetate ligands.

Self-Validating Experimental Protocol

To synthesize an (OC-6-22) ruthenium complex, the experimental design must prevent premature oxidation of the Ru(II) center to Ru(III)[1] and ensure the correct geometric isomer is isolated. The following protocol for synthesizing (OC-6-22)-Ru(OAc)₂((S)-BINAP) incorporates a self-validating analytical step to guarantee stereochemical integrity.

Step-by-Step Methodology

Phase 1: Precursor Preparation & Metalation

  • Inert Atmosphere: Purge a Schlenk flask with ultra-high purity Argon. Ru(II) phosphine intermediates are highly susceptible to oxidation.

  • Reagent Loading: Add 1.0 equivalent of the dimeric precursor [RuCl2​(benzene)]2​ and 2.1 equivalents of (S) -BINAP.

    • Causality: The benzene ligand is labile under mild heating, allowing the bidentate phosphine to coordinate without requiring harsh conditions that might degrade the chiral ligand.

  • Solvent Addition: Inject anhydrous, degassed N,N-dimethylformamide (DMF). Heat the mixture to 100 °C for 10 minutes to form the intermediate [RuCl2​(BINAP)(DMF)n​] .

Phase 2: Anion Exchange 4. Acetate Substitution: Add an excess (10 equivalents) of anhydrous sodium acetate (NaOAc) dissolved in degassed methanol.

  • Causality: Acetate acts as both an anionic ligand and a base. The high concentration drives the equilibrium to fully displace the chloride ions, forcing the complex into the thermodynamically stable (OC-6-22) geometry[5].
  • Reflux: Stir at 80 °C for 12 hours. The solution will transition from a reddish-brown to a deep golden-yellow.

Phase 3: Isolation and Self-Validation 6. Purification: Remove solvents under reduced pressure. Extract the residue with degassed toluene, filter through a Celite pad under Argon to remove NaCl, and evaporate to yield the solid catalyst. 7. Self-Validating NMR Analysis: Dissolve a sample in C6​D6​ and acquire a 31P{1H} NMR spectrum.

  • Validation Logic: If the synthesis correctly yielded the (OC-6-22) isomer, the complex possesses C2​ symmetry, rendering both phosphorus atoms chemically equivalent. The spectrum must show a single sharp singlet. If the asymmetric (OC-6-21) isomer formed, the spectrum would display two distinct doublets. This internal check instantly validates the stereochemical outcome.

    Workflow N1 Step 1: Ligand Preparation (e.g., (S)-BINAP + NaOAc) N3 Step 3: Reflux & Anion Exchange Formation of Ru(OAc)2(BINAP) N1->N3 N2 Step 2: Metalation [RuCl2(benzene)]2 precursor N2->N3 N4 Step 4: Isolation & Purification Schlenk filtration & recrystallization N3->N4 N5 Step 5: Stereochemical Validation N4->N5 N6 31P NMR Spectroscopy (Confirm C2 symmetry via singlet) N5->N6 N7 X-Ray Crystallography (Confirm OC-6-22 coordinates) N5->N7

    Self-validating experimental workflow for the synthesis and verification of (OC-6-22) Ru complexes.

Conclusion

The (OC-6-22) configuration is far more than a nomenclature technicality; it is a precise descriptor of the spatial reality that makes ruthenium(II) complexes so effective in advanced chemical applications. By understanding the CIP priority rules that define this geometry[3], the steric causality that forces its formation, and the self-validating analytical techniques required to confirm it, researchers can rationally design the next generation of chiral-at-metal catalysts and targeted therapeutics.

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Foundational

The Genesis and Characterization of cis-Dichlorotetraammineruthenium(III): A Foundational Metallotherapeutic

Executive Summary The coordination complex systematically designated as Ruthenium(1+), chloride, (OC-6-22)- refers to the cis-isomer of the tetraamminedichlororuthenium(III) cation, typically formulated as cis-[RuCl₂NH₃)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The coordination complex systematically designated as Ruthenium(1+), chloride, (OC-6-22)- refers to the cis-isomer of the tetraamminedichlororuthenium(III) cation, typically formulated as cis-[RuCl₂NH₃)₄]Cl[1]. Since its initial synthesis in the early 20th century, this compound has transitioned from a fundamental building block in inorganic chemistry to a highly investigated metallotherapeutic agent. Due to its unique d⁵ low-spin electronic configuration, predictable aquation kinetics, and capacity for "activation by reduction" in hypoxic environments, it serves as a cornerstone in the development of next-generation anti-cancer drugs[2].

This whitepaper provides an authoritative overview of its stereochemical architecture, physicochemical properties, pharmacological mechanisms, and the validated methodologies required for its synthesis and biological evaluation.

Stereochemical Architecture & Nomenclature

The IUPAC stereodescriptor (OC-6-22) is a precise alphanumeric code derived from Cahn-Ingold-Prelog (CIP) priority rules that unambiguously defines the three-dimensional geometry of the complex[3].

  • OC-6 : Denotes an Oc tahedral geometry with a coordination number of 6 .

  • The Configuration Index (22) :

    • First Digit (2) : The highest priority ligand in the coordination sphere is Chloride (atomic number 17 > Nitrogen's 7). In the cis-isomer, the ligand trans to this primary Chloride is an ammine group (NH₃). Since NH₃ is the second-highest priority ligand type in the complex, the first digit is 2 .

    • Second Digit (2) : Looking at the plane perpendicular to the primary Cl-Ru-N axis, the highest priority ligand is the second Chloride. The ligand trans to it is another NH₃ group. Thus, the second digit is also 2 .

This index mathematically differentiates the cis-isomer (OC-6-22) from its trans-counterpart (which would have a different configuration index, as the ligand trans to Cl would be another Cl, priority 1).

stereochem A Octahedral Geometry (OC-6) B Highest Priority Ligand Cl (CIP = 1) A->B C Trans to Cl is NH3 (CIP = 2) -> Digit 1: '2' B->C D Perpendicular Plane Highest Priority: Cl (1) C->D E Trans to Cl is NH3 (CIP = 2) -> Digit 2: '2' D->E F Final Descriptor (OC-6-22) = cis-isomer E->F

Logical flow of CIP priority rules deriving the OC-6-22 stereodescriptor.

Physicochemical Profile

The thermodynamic stability and kinetic inertness of cis-[RuCl₂(NH₃)₄]⁺ are dictated by its metal center. Ruthenium(III) is a d⁵ transition metal. In an octahedral ligand field with ammine and chloride ligands, it adopts a low-spin configuration, rendering the complex paramagnetic. This kinetic inertness is crucial for drug design, as it prevents premature degradation of the compound in the bloodstream[4].

Quantitative Data Summary
PropertyValue / Description
Systematic Name Ruthenium(1+), chloride, (OC-6-22)-
PubChem CID 431290[1]
Molecular Formula [RuCl₂(NH₃)₄]⁺ (Cation)
Molecular Weight 236.06 g/mol (Cation)[1]
Electronic State Ru(III), d⁵, Low-spin, Paramagnetic
Geometry Octahedral (cis-isomer)
UV-Vis Absorption Maxima ~352 nm (in 0.1 M HCl)
Redox Potential (Ru³⁺/Ru²⁺) ~ -0.25 V vs SCE

Pharmacological Mechanism: Activation by Reduction

The therapeutic efficacy of cis-[RuCl₂(NH₃)₄]Cl is governed by the "Activation by Reduction" hypothesis[5].

  • Systemic Inertness : As a Ru(III) complex, the drug is substitutionally inert. This minimizes off-target reactions with plasma proteins during systemic circulation.

  • Tumor Targeting : Solid tumors frequently exhibit a hypoxic, acidic, and highly reductive microenvironment compared to healthy tissues.

  • In Vivo Reduction : Upon entering the tumor microenvironment, the Ru(III) prodrug is reduced to Ru(II) by cellular reductants (e.g., glutathione, ascorbate)[4].

  • Aquation and Binding : The resulting Ru(II) complex is substitutionally labile. The chloride ligands are rapidly displaced by water (aquation). The aquated species then coordinates covalently to the N7 position of guanine bases in DNA, causing severe steric distortion, replication blockade, and ultimately, apoptosis[2].

moa Ru3 cis-[Ru(III)Cl2(NH3)4]+ Inert Prodrug TME Tumor Microenvironment (Hypoxic, Reductive) Ru3->TME Cellular Uptake Ru2 cis-[Ru(II)Cl(H2O)(NH3)4]+ Labile Active Species TME->Ru2 Reduction (Activation) DNA DNA Adduct Formation (Guanine N7) Ru2->DNA Aquation & Binding Apop Cell Cycle Arrest & Apoptosis DNA->Apop Replication Blockade

Activation by reduction mechanism of Ru(III) complexes in tumor microenvironments.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each major step is explicitly defined.

Protocol 1: Synthesis of cis-Dichlorotetraammineruthenium(III) Chloride

This method leverages the thermodynamic stability of the cis-isomer during the controlled anation of hexaammineruthenium(III).

Reagents: Hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃), Concentrated Hydrochloric Acid (12 M), Ethanol.

  • Reaction Setup: Dissolve 1.0 g of [Ru(NH₃)₆]Cl₃ in 20 mL of concentrated HCl (12 M) in a round-bottom flask.

    • Causality: The high concentration of chloride ions drives the equilibrium toward the substitution of ammine ligands.

  • Refluxing: Heat the mixture to reflux (approx. 100 °C) for 4 hours.

    • Causality: The first substitution yields [Ru(NH₃)₅Cl]²⁺. The coordinated chloride exerts a strong cis-directing effect for the second substitution, thermodynamically favoring the OC-6-22 (cis) isomer over the trans isomer due to the minimization of trans-labilizing effects.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Add 40 mL of ice-cold ethanol to induce precipitation.

  • Isolation: Filter the resulting yellow-brown microcrystalline solid under a vacuum. Wash sequentially with ice-cold ethanol and diethyl ether.

  • Self-Validation (Quality Control):

    • Dissolve a small aliquot in 0.1 M HCl and measure the UV-Vis spectrum. A distinct absorption maximum at 352 nm confirms the presence of the cis-isomer. The absence of a peak at 330 nm confirms the sample is free of the trans-isomer impurity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Evaluates the anti-proliferative activity of the synthesized complex against MCF-7 breast cancer cells[5].

Reagents: MCF-7 cell line, DMEM media, cis-[RuCl₂(NH₃)₄]Cl (test compound), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of the Ru(III) complex in media (1 µM to 100 µM). Replace the media in the wells with the drug-containing media. Incubate for 48 hours.

    • Causality: A 48-hour window allows sufficient time for cellular uptake, intracellular reduction to Ru(II), DNA binding, and the subsequent induction of apoptotic pathways.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality (Self-Validation): The MTT assay is inherently self-validating. Only viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT tetrazolium to insoluble purple formazan. Dead cells remain inactive.

  • Solubilization & Readout: Remove the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

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Exploratory

Thermodynamic Stability and Reaction Kinetics of cis-Dichlorotetraammineruthenium(III)

Executive Summary & Nomenclature Clarification The development of transition metal-based therapeutics and catalytic systems requires a rigorous understanding of coordination thermodynamics and ligand exchange kinetics. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

The development of transition metal-based therapeutics and catalytic systems requires a rigorous understanding of coordination thermodynamics and ligand exchange kinetics. This whitepaper provides an in-depth technical analysis of the ruthenium complex formally designated in computational databases (such as PubChem CID 431290) as "Ruthenium(1+), chloride, (OC-6-22)-" 1.

To ensure scientific precision, we must first decode this automated nomenclature:

  • Ruthenium(1+): This denotes the net charge of the complex cation, not the oxidation state of the metal. The central ruthenium atom is in the +3 oxidation state .

  • (OC-6-22): This is the IUPAC stereodescriptor for a 6-coordinate octahedral geometry. The index 22 specifies that the highest priority ligands (the two chlorides) are situated cis to one another, while the ammine ligands trans to the chlorides are of secondary priority.

  • Chemical Identity: The entity is the cis-dichlorotetraammineruthenium(III) cation, formulated as cis-[RuCl₂((NH₃)₄]⁺.

This complex serves as a critical model for both "activation by reduction" anti-cancer prodrugs 2 and robust electrocatalysts for water oxidation 3.

Thermodynamic Profile and Ligand Field Stabilization

Electronic Configuration and LFSE

Ruthenium(III) is a 4d5 transition metal. In the octahedral ligand field generated by four moderate-field ammine ligands and two weak-field chloride ligands, the complex adopts a low-spin t2g5​eg0​ configuration. The thermodynamic stability of cis-[RuCl₂((NH₃)₄]⁺ is heavily dictated by its Ligand Field Stabilization Energy (LFSE). The low-spin state maximizes LFSE, rendering the Ru(III) center thermodynamically stable and kinetically inert compared to its 3d counterparts (e.g., Fe(III)).

Redox Thermodynamics

The thermodynamic viability of this complex in biological and catalytic applications hinges on its reduction potential. The Ru(III)/Ru(II) couple is highly sensitive to the primary coordination sphere. Reduction to Ru(II) yields a t2g6​ configuration. Because the Ru(II) state is more electron-rich, π -backbonding to the ligands increases, but the overall kinetic inertness decreases, facilitating rapid ligand exchange. This thermodynamic shift is the cornerstone of the "activation by reduction" hypothesis in tumor microenvironments.

Mechanism Ru3 cis-[RuIIICl2(NH3)4]+ (Inert Prodrug) Ru2 cis-[RuIICl2(NH3)4] (Labile Intermediate) Ru3->Ru2 1e- Reduction (Tumor Hypoxia) Aqua cis-[RuIICl(H2O)(NH3)4]+ (Aqua Adduct) Ru2->Aqua Rapid Aquation (-Cl-, +H2O) DNA DNA/Protein Adduct (Cytotoxicity) Aqua->DNA Coordinate Covalent Binding

Figure 1: Thermodynamic activation by reduction and subsequent kinetic aquation pathway.

Reaction Kinetics: Aquation and Electron Transfer

Aquation Kinetics (Ligand Substitution)

The substitution of the chloride ligands by water (aquation) is the rate-limiting step for the biological activity of the complex. For Ru(III) complexes, aquation typically proceeds via an associative interchange ( Ia​ ) mechanism . This is mechanistically permissible because the low-spin t2g5​ configuration possesses a "hole" (one unpaired electron) in the t2g​ orbitals, allowing incoming nucleophiles to interact with the metal center before the leaving group fully departs. The aquation of cis-[RuCl₂((NH₃)₄]⁺ occurs with complete retention of the (OC-6-22) stereochemistry.

Electron Transfer Kinetics

The reduction kinetics of cis-[RuCl₂((NH₃)₄]⁺ have been extensively mapped. When reduced by Chromium(II), the reaction proceeds via an inner-sphere electron transfer mechanism. Movius and Linck demonstrated that a chloride-bridged binuclear intermediate [Ru(III)-Cl-Cr(II)] forms prior to the rate-limiting electron transfer step, with a specific rate constant of 1.15×102 M−1s−1 at 25°C 4.

Catalytic Water Oxidation Kinetics

Beyond pharmacology, cis-[RuCl₂((NH₃)₄]⁺ acts as a highly active water oxidation catalyst. When incorporated into a Nafion membrane or in aqueous solution, the complex undergoes sequential proton-coupled electron transfers (PCET) to form high-valent Ru(IV)=O and Ru(V)=O species. The initial O2​ evolution rate is strictly first-order with respect to the catalyst concentration, yielding a rate constant ( kO2​ ) of 1.4×10−2 s−1 in Nafion. At high concentrations, the catalyst deactivates via a bimolecular pathway forming an inactive μ -oxo dimer 3.

Catalysis Cat cis-[RuIIICl2(NH3)4]+ Ox1 [RuIV=O] Intermediate Cat->Ox1 -e-, -H+ (PCET) Ox2 [RuV=O] Active Catalyst Ox1->Ox2 -e-, -H+ (PCET) Prod O2 Evolution Ox2->Prod + H2O (k_O2) Deact Bimolecular μ-oxo Dimer (Inactive) Ox2->Deact + Ox2 (k_deact) Prod->Cat Catalytic Cycle

Figure 2: Electrocatalytic water oxidation cycle and bimolecular deactivation pathway.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: Kinetic Analysis of Aquation via UV-Vis Spectroscopy

Objective: Determine the first-order rate constant ( kaq​ ) for the aquation of the chloride ligand.

  • Buffer Preparation: Prepare a 0.1 M NaClO₄ solution buffered to pH 7.4. Causality: Perchlorate is a non-coordinating anion. Maintaining a high, constant ionic strength ensures that the activity coefficients of the charged Ru-complexes remain stable as the reaction progresses, preventing kinetic artifacts.

  • Thermal Equilibration: Place the buffer in a quartz cuvette within a Peltier-cooled UV-Vis spectrophotometer. Equilibrate precisely to 37.0°C. Causality: Ligand exchange kinetics are exponentially dependent on temperature; isothermal conditions are mandatory for accurate Arrhenius parameter extraction.

  • Initiation & Spectral Monitoring: Inject the Ru(III) complex to a final concentration of 50 µM. Record full UV-Vis spectra (250–600 nm) every 5 minutes for 12 hours.

  • Self-Validation (Isosbestic Points): Overlay the spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant) intrinsically validates that the aquation is a clean A→B conversion without the build-up of off-target intermediates.

Protocol B: Electrochemical Determination of Redox Thermodynamics

Objective: Measure the formal reduction potential ( E0′ ) of the Ru(III)/Ru(II) couple.

  • Cell Setup: Utilize a three-electrode cell with a glassy carbon working electrode (GCE), a Pt wire counter electrode, and an Ag/AgCl reference. Polish the GCE with 0.05 µm alumina slurry. Causality: A mirror-finish electrode ensures that electron transfer kinetics are governed by the molecule's thermodynamics, not hindered by surface defects or fouling.

  • Deoxygenation: Dissolve the complex in 0.1 M KCl and purge the solution with Argon gas for 15 minutes prior to measurement. Causality: Dissolved oxygen is electroactive. Its reduction wave overlaps with the Ru(III)/Ru(II) couple, which would artificially skew the cathodic peak current and invalidate the thermodynamic calculation.

  • Cyclic Voltammetry & Validation: Sweep the potential from +0.5 V to -0.5 V at varying scan rates (10 to 500 mV/s).

  • Self-Validation (Randles-Sevcik): Plot the cathodic peak current ( Ip​ ) against the square root of the scan rate ( ν1/2 ). A perfectly linear relationship mathematically validates that the redox process is diffusion-controlled and electrochemically reversible, confirming the integrity of the calculated E0′ .

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and kinetic parameters for the cis-[RuCl₂((NH₃)₄]⁺ complex derived from authoritative kinetic and electrocatalytic studies.

ParameterValue / CharacteristicConditionsSignificance
Stereochemistry (OC-6-22)Solid/SolutionCis-chlorides allow bifunctional target binding.
Ru(III) LFSE High ( t2g5​eg0​ )AmbientConfers kinetic inertness in the prodrug state.
Cr(II) Reduction Rate 1.15×102 M−1s−1 25°C, μ=0.10 Inner-sphere electron transfer prior to aquation.
Water Oxidation Rate ( kO2​ ) 1.4×10−2 s−1 Nafion MembraneFirst-order catalytic efficiency for O2​ evolution.
Aquation Mechanism Associative Interchange ( Ia​ )Aqueous MediaGoverned by the t2g​ hole in the Ru(III) center.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 431290, Ruthenium(1+), chloride, (OC-6-22)-" PubChem,
  • Yagi, M., Sukegawa, N., & Kaneko, M. "Analysis of Catalytic Water Oxidation by cis-Tetraamminedichlororuthenium(III) Complex Incorporated in a Polymer Membrane." Journal of Physical Chemistry B, American Chemical Society,
  • Movius, W. G., & Linck, R. G. "Chromium(II) reduction of cis-dichlorotetraammineruthenium(III). A reversible electron transfer prior to the rate-limiting step." Journal of the American Chemical Society,
  • Silveira-Lacerda, E. P., et al. "Synthesis, Characterization, and Evaluation of Antitumor Potential in MCF-7 Cells of Ruthenium-Derived Compounds." Scientific Research Publishing,

Sources

Foundational

The Mechanistic Role of Chloride Ligands in Ruthenium(1+) (OC-6-22) Complex Behavior: A Technical Guide for Drug Development and Catalysis

Executive Summary Ruthenium(1+) complexes, specifically those adopting the octahedral OC-6-22 stereochemistry (e.g., cis-dichloro configurations), represent a cornerstone in modern metallodrug design and homogeneous cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ruthenium(1+) complexes, specifically those adopting the octahedral OC-6-22 stereochemistry (e.g., cis-dichloro configurations), represent a cornerstone in modern metallodrug design and homogeneous catalysis. The behavior of these complexes is fundamentally dictated by the kinetic lability and thermodynamic properties of their equatorial chloride ligands. This whitepaper provides an in-depth technical analysis of how the OC-6-22 architecture governs chloride aquation, detailing the causality behind experimental workflows, and establishing self-validating protocols for researchers developing next-generation photoactivated chemotherapies (PACT) and catalytic systems.

The Stereochemical Architecture: Decoding OC-6-22

In coordination chemistry, the IUPAC stereodescriptor "OC-6-22" defines a highly specific spatial arrangement.

  • "OC-6" denotes a six-coordinate octahedral geometry.

  • The "22" index is derived from Cahn-Ingold-Prelog (CIP) priorities. In a typical [Ru(L)2Cl2]+ complex (where L is a bidentate nitrogen-donor ligand like 1,10-phenanthroline or 2,2'-bipyridine), the chloride ligands hold the highest CIP priority (1), while the nitrogen donors hold priority (2). The OC-6-22 designation indicates that the two highest-priority chloride ligands are positioned cis to one another.

This cis-dichloro arrangement is not merely structural; it is the thermodynamic driving force behind the complex's reactivity. Unlike the symmetrical OC-6-12 (trans-dichloro) isomer, the OC-6-22 configuration creates a highly asymmetric electronic environment with a strong net dipole moment. This asymmetry heavily polarizes the Ru-Cl bonds, making them highly susceptible to nucleophilic attack by solvent molecules (aquation).

OC622_Logic A Ruthenium(1+) Complex [Ru(L)2Cl2]+ BA BA A->BA B OC-6-22 Configuration (cis-dichloro) D Asymmetric Electronic Environment (High Dipole Moment) B->D C OC-6-12 Configuration (trans-dichloro) E Symmetric Electronic Environment (Zero Net Dipole) C->E F Enhanced Aquation Kinetics (Rapid Prodrug Activation) D->F BA->C

Structural logic and kinetic consequences of the OC-6-22 configuration.

Mechanistic Causality: Chloride Lability and the Aquation Pathway

The core function of the chloride ligands in OC-6-22 Ruthenium(1+) complexes is to act as controlled, labile leaving groups. Their behavior is governed by the trans-effect . In the cis configuration, each chloride ligand is positioned trans to a strong π-accepting nitrogen atom of the bidentate ligand. This trans-nitrogen competes for the metal's d-electron density, effectively weakening the Ru-Cl bond situated opposite to it.

Prodrug Activation via Aquation

In the context of metallodrugs, this labilization is the master switch for prodrug activation [1]. In the extracellular matrix, the high concentration of chloride ions (~100 mM) suppresses the dissociation of the chloride ligands, keeping the complex in its inert, non-toxic prodrug state.

However, upon cellular entry, the intracellular chloride concentration drops drastically (~4-20 mM). This concentration gradient shifts the thermodynamic equilibrium, driving the spontaneous aquation (dissociation) of the first chloride ligand to form the active mono-aqua species, [Ru(L)2(H2O)Cl]2+[2]. The newly generated vacant coordination site (temporarily occupied by water) is what allows the Ruthenium center to covalently bind to target DNA nucleobases (e.g., guanine N7) or critical cellular proteins.

Similarly, in catalytic applications like ketone hydrogenation, the dissociation of the chloride ligand is the prerequisite step for substrate coordination and subsequent catalytic turnover [3].

Aquation_Pathway S1 Synthesis of OC-6-22 [Ru(L)2Cl2]+ S2 Cellular Entry (Low Cl- Environment) S1->S2 A1 First Chloride Dissociation S2->A1 A2 Formation of Active [Ru(L)2(H2O)Cl]2+ A1->A2 T1 DNA Binding & Target Engagement A2->T1

The self-validating aquation pathway of OC-6-22 Ruthenium(1+) prodrugs.

Quantitative Kinetics & Data Presentation

Understanding the exact rate of chloride loss is critical for dosing in drug development and turnover frequency in catalysis. The table below summarizes the aquation kinetics of standard OC-6-22 Ruthenium(1+) complexes.

Complex (OC-6-22)Extracellular Stability (100 mM Cl⁻)Intracellular Aquation Rate (k_aq, 4 mM Cl⁻)Primary Application
cis-[Ru(phen)2Cl2]+ High (t_1/2 > 48 h)~ 1.2 × 10⁻³ s⁻¹DNA Intercalation / Cytotoxicity
cis-[Ru(bpy)2Cl2]+ High (t_1/2 > 48 h)~ 1.5 × 10⁻³ s⁻¹Photoactivated Chemotherapy (PACT)
cis-[Ru(dppz)(phen)Cl2]+ High (t_1/2 > 72 h)~ 0.8 × 10⁻³ s⁻¹Luminescent DNA Probes

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and kinetic validation of these complexes must not rely on endpoint assumptions. The following protocols are designed as self-validating systems , where each step contains internal verification metrics.

Workflow A: Synthesis and Stereochemical Isolation of OC-6-22 [Ru(phen)2Cl2]+
  • Causality: Refluxing RuCl₃ with 1,10-phenanthroline yields a thermodynamic mixture. The OC-6-22 isomer must be explicitly isolated because the trans isomer (OC-6-12) is kinetically inert and will fail in downstream biological assays.

  • Reaction: Reflux RuCl₃·xH₂O (1 eq) and 1,10-phenanthroline (2 eq) in DMF containing LiCl for 8 hours. The addition of LiCl suppresses premature aquation during synthesis.

  • Precipitation: Cool the mixture and precipitate the crude product using cold acetone.

  • Self-Validation (Stereochemical Check): Dissolve a micro-aliquot in dichloromethane and analyze via UV-Vis spectroscopy. The successful formation of the OC-6-22 (cis) isomer is self-validated by a distinct Metal-to-Ligand Charge Transfer (MLCT) band at ~450 nm. If the primary band appears blue-shifted (~420 nm), the batch contains excessive trans-isomer and must be subjected to further chromatographic separation.

Workflow B: Kinetic Validation of Chloride Aquation
  • Causality: Measuring the aquation rate confirms the prodrug's activation timeline. This must be done in a physiologically relevant buffer to mimic the intracellular environment.

  • Incubation: Dissolve the validated OC-6-22 complex in 10 mM Tris-HCl buffer (pH 7.4) at 37°C.

  • Continuous Monitoring: Record the UV-Vis absorption spectra from 300 to 600 nm every 5 minutes for 2 hours.

  • Self-Validation (Isosbestic Points): The aquation process is self-validating if clean, well-defined isosbestic points (e.g., at 410 nm and 475 nm) are maintained throughout the kinetic run. The presence of isosbestic points guarantees a clean A → B conversion (from cis-dichloro to mono-aqua) without the formation of off-target side products or complex degradation.

Conclusion

The behavior of Ruthenium(1+) complexes is inextricably linked to the OC-6-22 stereochemistry. By understanding the trans-influence and the thermodynamic gradients that drive chloride aquation, researchers can rationally design highly targeted photoactivated chemotherapies and robust catalysts. Implementing self-validating workflows ensures that the kinetic lability of these chloride ligands translates reliably from the bench to in vivo applications.

References

  • Bonnet, S. "Ruthenium-Based Photoactivated Chemotherapy." Journal of the American Chemical Society (2023). URL:[Link]

  • Lenis-Rojas, O. A., et al. "In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes." International Journal of Molecular Sciences (2022). URL:[Link]

  • Abdur-Rashid, K., et al. "A Succession of Isomers of Ruthenium Dihydride Complexes. Which One Is the Ketone Hydrogenation Catalyst?" Journal of the American Chemical Society (2005). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Dichlorotetraammineruthenium(III) Chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of dichlorotetraammineruthenium(III) chloride, a co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of dichlorotetraammineruthenium(III) chloride, a coordination complex with significant potential in medicinal chemistry and catalysis. This document delves into the synthesis, characterization, and known applications of its geometric isomers, cis-[Ru(NH₃)₄Cl₂]Cl and trans-[Ru(NH₃)₄Cl₂]Cl, offering field-proven insights and detailed methodologies for researchers in drug development and inorganic synthesis.

Core Compound Identification and Properties

Dichlorotetraammineruthenium(III) chloride is an inorganic coordination compound consisting of a central ruthenium atom in the +3 oxidation state. It is coordinated to four ammine (NH₃) ligands and two chloride (Cl⁻) ligands, with one chloride anion serving as a counter-ion. The complex exists as two geometric isomers, cis and trans, which exhibit distinct properties and biological activities.

PropertyValueSource
Chemical Name Dichlorotetraammineruthenium(III) chloride
Molecular Formula [Ru(NH₃)₄Cl₂]Cl[1]
CAS Registry Number 63251-19-4
Molecular Weight 275.56 g/mol [2]
Complex Cation [Ru(NH₃)₄Cl₂]⁺[1]
Counter Ion Cl⁻[1]
Ruthenium Oxidation State +3[1]

Synthesis of Geometric Isomers

The synthesis of the cis and trans isomers of dichlorotetraammineruthenium(III) chloride requires specific reaction conditions to favor the formation of one isomer over the other. The choice of starting material and reaction pathway is critical in achieving high purity for the desired isomer. Ruthenium(III) chloride (RuCl₃) is a common precursor for these syntheses.[3]

Experimental Protocol: Synthesis of trans-[Ru(NH₃)₄Cl₂]Cl

The synthesis of the trans isomer can be achieved through the reaction of a suitable ruthenium precursor with ammonia and a chloride source under controlled conditions. The following protocol is a modified procedure based on established literature.[4]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Concentrated hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ethanol

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve a specific amount of Ruthenium(III) chloride hydrate in concentrated hydrochloric acid.

  • Slowly add concentrated ammonium hydroxide to the solution while stirring vigorously in an ice bath. A color change should be observed as the ammine ligands coordinate to the ruthenium center.

  • Continue stirring the reaction mixture at a controlled temperature for several hours to ensure complete reaction.

  • The resulting precipitate, which is the crude trans-[Ru(NH₃)₄Cl₂]Cl, is collected by vacuum filtration.

  • Wash the product sequentially with cold distilled water, ethanol, and finally diethyl ether to remove impurities.

  • Dry the final product under vacuum.

Experimental Protocol: Synthesis of cis-[Ru(NH₃)₄Cl₂]Cl

The cis isomer is often prepared through a different synthetic route, which may involve the use of a ruthenium(II) precursor that is subsequently oxidized.

Materials:

  • Potassium hexachlororuthenate(IV) (K₂[RuCl₆]) or another suitable ruthenium precursor

  • Ammonium acetate

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of the ruthenium precursor is prepared in an appropriate solvent.

  • Ammonium acetate is added to the solution, which serves as the source of ammine ligands.

  • The reaction mixture is heated to facilitate the coordination of the ammine ligands.

  • After cooling, the intermediate product is treated with hydrogen peroxide and hydrochloric acid to oxidize the ruthenium center to +3 and coordinate the chloride ligands in a cis configuration.

  • The resulting cis-[Ru(NH₃)₄Cl₂]Cl precipitates from the solution.

  • The product is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then dried.

Synthesis_Workflow cluster_trans Synthesis of trans-[Ru(NH₃)₄Cl₂]Cl cluster_cis Synthesis of cis-[Ru(NH₃)₄Cl₂]Cl RuCl3 RuCl₃·xH₂O HCl_NH4OH Conc. HCl & Conc. NH₄OH RuCl3->HCl_NH4OH Reaction_trans Reaction & Precipitation HCl_NH4OH->Reaction_trans Filtration_trans Filtration & Washing Reaction_trans->Filtration_trans Product_trans trans-[Ru(NH₃)₄Cl₂]Cl Filtration_trans->Product_trans Ru_precursor K₂[RuCl₆] NH4OAc Ammonium Acetate Ru_precursor->NH4OAc Reaction_cis_intermediate Heating & Intermediate Formation NH4OAc->Reaction_cis_intermediate Oxidation Oxidation with H₂O₂/HCl Reaction_cis_intermediate->Oxidation Product_cis cis-[Ru(NH₃)₄Cl₂]Cl Oxidation->Product_cis

Caption: Synthetic pathways for trans and cis isomers of [Ru(NH₃)₄Cl₂]Cl.

Spectroscopic and Structural Characterization

The characterization of the cis and trans isomers is crucial to confirm their identity and purity. This is typically achieved through a combination of spectroscopic techniques and X-ray crystallography.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of the ammine ligands and assessing the coordination environment of the ruthenium center. The vibrational frequencies of the Ru-N and Ru-Cl bonds, as well as the N-H vibrations of the ammine ligands, are characteristic of the complex.[3][5]

Vibration ModeTypical Wavenumber Range (cm⁻¹)Isomer Specificity
ν(N-H)3100 - 3300Broad bands, sensitive to hydrogen bonding.
δ(NH₃) (degenerate deformation)~1600
δ(NH₃) (symmetric deformation)~1300
ρ(NH₃) (rocking)650 - 850The number and position of these bands can differ between isomers.
ν(Ru-N)400 - 500The trans isomer may show a single ν(Ru-N) band, while the cis isomer can exhibit multiple bands due to lower symmetry.
ν(Ru-Cl)250 - 350The number of bands is indicative of the geometry (cis vs. trans).
UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of the cis and trans isomers in the UV-Vis region are distinct, arising from d-d transitions and ligand-to-metal charge transfer (LMCT) bands. These differences can be used to distinguish between the two isomers and to study their solution-state behavior. A common absorption band for trans-ruthenium(III) amine and haloamine complexes is observed around 350 nm.[4]

Isomerλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
trans-[Ru(NH₃)₄Cl₂]⁺~350~1,500 - 2,500LMCT (Cl → Ru)
~280~1,000 - 2,000LMCT
cis-[Ru(NH₃)₄Cl₂]⁺~320~1,000 - 2,000LMCT (Cl → Ru)
~270~1,500 - 2,500LMCT

Note: The exact λmax and ε values can vary depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Ru(III) center (d⁵ configuration), obtaining high-resolution NMR spectra can be challenging. However, paramagnetic NMR techniques can provide valuable structural information.[2] For diamagnetic analogues, such as the corresponding Rh(III) complexes, ¹H NMR spectroscopy can be more straightforward.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. The crystal structure of cis-[(Im)₂(NH₃)₄Ru(III)]Br₃ has been reported, providing insights into the coordination environment of similar Ru(III) ammine complexes.[6]

Applications in Drug Development and Catalysis

Ruthenium complexes, in general, have garnered significant interest as potential therapeutic agents, particularly as anticancer drugs, due to their lower toxicity compared to platinum-based drugs.[5][7]

Anticancer Activity

Both cis and trans isomers of dichlorotetraammineruthenium(III) chloride have demonstrated cytotoxic activity against various cancer cell lines.[3] The proposed mechanism of action involves the complex acting as a pro-drug, where the chloride ligands are hydrolyzed in the physiological environment to form more reactive aqua species. These aqua complexes can then bind to biological macromolecules, such as DNA and proteins, leading to cell cycle arrest and apoptosis.[7][8]

Anticancer_Mechanism cluster_activation Prodrug Activation cluster_interaction Biological Interaction cluster_cellular_response Cellular Response Ru_complex [Ru(NH₃)₄Cl₂]⁺ Hydrolysis Hydrolysis (-Cl⁻, +H₂O) Ru_complex->Hydrolysis Aqua_complex [Ru(NH₃)₄Cl(H₂O)]²⁺ Hydrolysis->Aqua_complex Binding Covalent Binding Aqua_complex->Binding DNA DNA Proteins Proteins Binding->DNA Binding->Proteins Cell_cycle_arrest Cell Cycle Arrest Binding->Cell_cycle_arrest Apoptosis Apoptosis Binding->Apoptosis

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Foundational

Mechanism of Ligand Substitution in Ruthenium(1+), Chloride, (OC-6-22)-: A Technical Guide to Ru(III) Coordination Dynamics

Executive Summary The molecular entity designated as Ruthenium(1+), chloride, (OC-6-22)- (PubChem CID 431290) formally represents the cis-dichlorotetraammineruthenium(III) cation, cis-[Ru(NH3​)4​Cl2​]+ . Understanding th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular entity designated as Ruthenium(1+), chloride, (OC-6-22)- (PubChem CID 431290) formally represents the cis-dichlorotetraammineruthenium(III) cation, cis-[Ru(NH3​)4​Cl2​]+ . Understanding the ligand substitution dynamics of this prototypical octahedral complex is a cornerstone of modern bioinorganic chemistry. The controlled aquation (substitution of chloride by water) of Ru(III) centers is the primary activation mechanism for a wide class of experimental metallopharmaceuticals and homogeneous catalysts [1].

This whitepaper provides an in-depth mechanistic analysis of the ligand substitution pathways governing the (OC-6-22) Ru(III) architecture, detailing the electronic causality behind its reactivity, thermodynamic profiling, and self-validating experimental workflows for kinetic characterization.

Stereochemical and Electronic Architecture

The (OC-6-22) Configuration Index

The IUPAC stereochemical descriptor (OC-6-22) provides an exact geometric blueprint of the complex:

  • OC-6 : Denotes an octahedral, 6-coordinate geometry.

  • First Digit (2) : Based on Cahn-Ingold-Prelog (CIP) rules, Chloride (atomic number 17) has Priority 1, and the Ammine nitrogen (atomic number 7) has Priority 2. The primary axis is defined by the highest-priority ligand (Cl). In this complex, the ligand trans to the first Cl is an ammine (Priority 2).

  • Second Digit (2) : In the equatorial plane orthogonal to the primary axis, the highest remaining priority ligand is the second Cl. The ligand trans to this second Cl is another ammine (Priority 2).

This (OC-6-22) configuration unambiguously defines the cis-dichloro isomer. By contrast, the trans-dichloro isomer would be designated (OC-6-12).

The d5 Low-Spin Causality

Ruthenium(III) is a 4d5 transition metal. In an octahedral ligand field with ammine and chloride ligands, it adopts a low-spin t2g5​eg0​ electronic configuration. This is the critical factor governing its reactivity: the single vacancy (hole) in the non-bonding t2g​ orbital set . This vacancy allows the Ru(III) center to accept electron density from an incoming nucleophile before the leaving group fully departs, fundamentally altering the substitution mechanism compared to its d6 Ru(II) counterparts [2].

Mechanistic Paradigm: The Associative Interchange ( Ia​ ) Pathway

Ligand substitution in octahedral complexes typically falls on a spectrum between purely Dissociative ( D ) and purely Associative ( A ). For the (OC-6-22) Ru(III) complex, the substitution of a chloride ligand by a solvent water molecule (aquation) proceeds via an Associative Interchange ( Ia​ ) mechanism [2].

The Causality of the Ia​ Mechanism
  • Encounter Complex Formation : The incoming water molecule diffuses into the outer coordination sphere, forming a transient encounter complex driven by hydrogen bonding with the ammine ligands.

  • Rate-Determining Transition State : The water molecule initiates nucleophilic attack on a face of the octahedron adjacent to the leaving chloride. Because of the t2g​ hole, the Ru(III) center can accommodate the incoming electron pair, forming a 7-coordinate (pentagonal bipyramidal) transition state. Here, bond making is more advanced than bond breaking .

  • Stereoretention : Because the incoming water attacks from the same face as the leaving chloride, the cis geometry is strictly retained, yielding the aquated product cis-[Ru(NH3​)4​(H2​O)Cl]2+ .

mechanism A Reactant cis-[Ru(NH3)4Cl2]+ (OC-6-22) B Encounter Complex [Ru(NH3)4Cl2]+ ··· H2O A->B Diffusion (Fast) C Transition State (Ia) 7-Coordinate [Ru(NH3)4Cl2(H2O)]+ ‡ B->C Nucleophilic Attack (Rate Determining) D Product cis-[Ru(NH3)4(H2O)Cl]2+ + Cl- C->D Leaving Group Expulsion (Fast)

Figure 1: Associative interchange (Ia) aquation pathway of the (OC-6-22) Ru(III) complex.

Thermodynamic and Kinetic Profiling

The assignment of the Ia​ mechanism is not theoretical; it is rigorously backed by activation thermodynamics [3]. The hallmark of the Ia​ pathway is a negative entropy of activation ( ΔS‡ ) and a negative volume of activation ( ΔV‡ ) , indicating that the transition state is more highly ordered and compact than the ground state due to the incoming ligand binding.

Quantitative Data Summary

The table below contrasts the kinetic parameters of the Ru(III) (OC-6-22) complex against reference Ru(II) and Co(III) systems to highlight the unique associative character of the d5 state [2, 3].

ComplexMetal Stated-Electron CountDominant Mechanism ΔS‡ (J/K·mol) ΔV‡ (cm³/mol)
cis-[Ru(NH3)4Cl2]+ Ru(III) d5 (Low-Spin) Associative Interchange ( Ia​ ) -20 to -40 -5 to -10
cis-[Ru(bpy)2Cl2]Ru(II) d6 (Low-Spin)Dissociative Interchange ( Id​ )+10 to +30+5 to +15
cis-[Co(NH3)4Cl2]+Co(III) d6 (Low-Spin)Dissociative ( D / Id​ )> 0> +5

Data Interpretation: The negative ΔV‡ for Ru(III) proves that the system contracts during the transition state as the 7th ligand (water) enters the coordination sphere before the chloride fully leaves. Conversely, the d6 systems expand as the leaving group dissociates first.

Self-Validating Experimental Protocol

To empirically determine the ligand substitution kinetics of Ruthenium(1+), chloride, (OC-6-22)-, a self-validating workflow utilizing UV-Vis spectrophotometry and orthogonal NMR tracking is required. This protocol ensures that the extracted rate constants ( kobs​ ) are free from isomeric artifacts.

Step-by-Step Methodology
  • Buffer Preparation : Prepare a physiological buffer (10 mM PBS, pH 7.4, 0.1 M NaCl) to mimic biological conditions and suppress secondary aquation. Equilibrate the buffer in a thermostated quartz cuvette at 37.0 ± 0.1 °C.

  • Reaction Initiation : Dissolve the purified cis-[Ru(NH3)4Cl2]Cl precursor in the buffer to a final concentration of 50 µM.

  • UV-Vis Kinetic Tracking :

    • Monitor the decay of the Ligand-to-Metal Charge Transfer (LMCT) band (typically centered around 310–340 nm for Ru(III)-Cl bonds).

    • Self-Validation Check : Ensure the presence of strict isosbestic points throughout the spectral time-course. The maintenance of isosbestic points mathematically proves a clean A→B conversion without the buildup of long-lived intermediates or side reactions.

  • Orthogonal NMR Validation : In parallel, run the reaction in D₂O/PBS at 10 mM concentration using 1 H/ 15 N HSQC NMR. The chemical shifts of the ammine protons will confirm that the (OC-6-22) cis-geometry is retained and no isomerization to the (OC-6-12) trans-geometry occurs.

  • Thermodynamic Extraction : Plot ln(At​−A∞​) versus time to extract kobs​ . Repeat the experiment at four different temperatures (e.g., 25, 30, 37, 42 °C) and construct an Eyring plot ( ln(k/T) vs 1/T ) to calculate ΔH‡ and ΔS‡ .

workflow S1 1. Precursor Isolation Synthesize and purify cis-[Ru(NH3)4Cl2]Cl S2 2. Physiological Buffer 10 mM PBS, pH 7.4, 0.1 M NaCl, 37°C S1->S2 S3 3. UV-Vis Kinetic Tracking Monitor LMCT decay; verify isosbestic points S2->S3 S4 4. Orthogonal NMR Validation 15N/1H HSQC to confirm stereoretention S3->S4 Structural Confirmation S5 5. Thermodynamic Analysis Eyring plot for ΔH‡ and ΔS‡ extraction S3->S5 S4->S5

Figure 2: Self-validating experimental workflow for kinetic tracking of Ru(III) ligand substitution.

References

  • Metal Coordination Complexes as Therapeutic Agents for Ischemia-Reperfusion Injury Journal of the American Chemical Society URL:[Link]

  • Ligand Replacement Reactions of Octahedral Complexes (Chapter 4) Royal Society of Chemistry URL:[Link]

  • NMR kinetic study of ligand exchange on a (µ-oxo)bis(µ-acetato)diruthenium(III) Canadian Journal of Chemistry URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for cis-Tetraamminedichlororuthenium(III) Chloride

Compound Identifier: Ruthenium(1+), tetraamminedichloro-, chloride, (OC-6-22)- CAS Registry Number: 63251-19-4 Target Audience: Inorganic chemists, materials scientists, and drug development professionals. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Identifier: Ruthenium(1+), tetraamminedichloro-, chloride, (OC-6-22)- CAS Registry Number: 63251-19-4 Target Audience: Inorganic chemists, materials scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The coordination complex cis-tetraamminedichlororuthenium(III) chloride, systematically named Ruthenium(1+), tetraamminedichloro-, chloride, (OC-6-22)- [1], is a highly valued precursor and active agent in modern chemical research. It is prominently utilized as a robust homogeneous catalyst for water oxidation in artificial photosynthesis [2] and as an experimental therapeutic agent in mitigating ischemia-reperfusion injury by modulating mitochondrial calcium uniporters [3].

The Stereochemical Challenge: Direct substitution of ammine ligands in [Ru(NH3​)6​]Cl3​ or [Ru(NH3​)5​Cl]Cl2​ with chloride ions typically yields a thermodynamically driven mixture of cis and trans isomers, with the trans isomer often dominating due to steric relief and the trans-effect.

The Causality of the Synthetic Design: To achieve absolute stereocontrol and isolate the (OC-6-22)- cis isomer, this protocol employs a stereoretentive chelation strategy [1].

  • Chelation: We first react the starting material with oxalate ( C2​O42−​ ). As a bidentate ligand, oxalate is geometrically constrained to occupy two adjacent (equatorial/axial) coordination sites, forcing the remaining four ammine ligands into a cis arrangement.

  • Acidic Cleavage: The isolated cis-directing intermediate is then subjected to concentrated hydrochloric acid. The high [H+] protonates the oxalate ligand, breaking the Ru-O bonds to form the weaker oxalic acid leaving group. The high [Cl−] environment immediately fills these two adjacent vacancies before the kinetically inert Ru(III) center can isomerize, effectively trapping the complex in the desired cis configuration.

MechanisticPathway A [Ru(NH3)5Cl]Cl2 Starting Material B [Ru(NH3)4(C2O4)]+ cis-Directing Intermediate A->B + Na2C2O4, Δ - NH3, - Cl- C cis-[Ru(NH3)4Cl2]Cl Target Complex (OC-6-22) B->C + Conc. HCl, Δ - H2C2O4

Mechanistic pathway illustrating the cis-directing oxalate intermediate in ruthenium coordination.

Materials and Specifications

Table 1: Reagent Summary
ReagentFormulaRolePurity Requirement
Pentaamminechlororuthenium(III) chloride [Ru(NH3​)5​Cl]Cl2​ Ruthenium Precursor≥ 98%
Sodium Oxalate Na2​C2​O4​ Bidentate ChelatorACS Grade
Oxalic Acid Dihydrate H2​C2​O4​⋅2H2​O Buffer / Co-reactantACS Grade
Hydrochloric Acid HCl (aq)Cleavage AgentConcentrated (12 M)
Ethanol / Diethyl Ether C2​H5​OH / (C2​H5​)2​O Precipitation / WashingAbsolute / Anhydrous
Table 2: Target Product Specifications
PropertyValue / Description
IUPAC Name cis-Tetraamminedichlororuthenium(III) chloride
Stereodescriptor (OC-6-22)-
Molecular Formula Cl2​H12​N4​Ru⋅Cl (or Cl3​H12​N4​Ru )
Molecular Weight 276.51 g/mol
Appearance Yellow to orange-brown microcrystalline solid

Step-by-Step Experimental Protocol

The following methodology is adapted from the validated Inorganic Syntheses standard [1], optimized for yield and stereochemical purity.

ProtocolWorkflow Step1 Step 1: Oxalate Chelation Heat [Ru(NH3)5Cl]Cl2 with Na2C2O4 at 75°C Step2 Step 2: Intermediate Isolation Cool to 0°C, collect [Ru(NH3)4(C2O4)]+ crystals Step1->Step2 Step3 Step 3: Acidic Cleavage Reflux intermediate in 12M HCl for 30 mins Step2->Step3 Step4 Step 4: Precipitation Cool to 0°C, add ethanol to precipitate product Step3->Step4 Step5 Step 5: Washing & Drying Wash with cold EtOH/Et2O, dry in vacuo Step4->Step5

Step-by-step experimental workflow for the synthesis of cis-[Ru(NH3)4Cl2]Cl.

Phase 1: Synthesis of the cis-Directing Intermediate
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 g of [Ru(NH3​)5​Cl]Cl2​ in 40 mL of deionized water.

  • Chelation: Add 1.5 g of sodium oxalate ( Na2​C2​O4​ ) and 0.5 g of oxalic acid dihydrate ( H2​C2​O4​⋅2H2​O ) to the solution. The oxalic acid acts as a buffer to prevent the formation of unwanted hydroxo-ruthenium species.

  • Heating: Attach a reflux condenser and heat the mixture to 75 °C in a water bath for 1.5 to 2 hours. Observe the color transition from deep yellow/orange to a reddish-orange hue, indicating the displacement of the ammine and chloride ligands by the bidentate oxalate.

  • Isolation: Cool the flask in an ice bath (0 °C) for 1 hour. Collect the precipitated tetraammineoxalatouruthenium(III) intermediate via vacuum filtration. Wash the crystals with 10 mL of ice-cold water, followed by ethanol, and air dry.

Phase 2: Acidic Cleavage and Chloride Substitution
  • Protonation: Transfer the dried intermediate to a clean 100 mL round-bottom flask. In a fume hood, slowly add 25 mL of concentrated (12 M) HCl .

  • Substitution: Heat the suspension to a gentle reflux (approx. 75–80 °C) for 30 to 45 minutes. The high concentration of H+ protonates the oxalate, forcing it to dissociate as oxalic acid, while the massive excess of Cl− immediately coordinates to the vacant cis sites. The solution will turn a vibrant yellow-orange.

Phase 3: Precipitation and Purification
  • Precipitation: Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes. To maximize the yield, slowly add 25 mL of absolute ethanol to the chilled solution to decrease the dielectric constant of the solvent, forcing the cis- [Ru(NH3​)4​Cl2​]Cl to precipitate.

  • Filtration: Collect the yellow-orange microcrystals via vacuum filtration on a glass frit.

  • Washing & Drying: Wash the product with three 10 mL portions of ice-cold ethanol, followed by two 10 mL portions of anhydrous diethyl ether. Dry the solid thoroughly in vacuo over silica gel or P2​O5​ for 12 hours.

Analytical Validation System

To ensure the trustworthiness of the synthesis, the stereochemical purity of the product must be validated. The kinetically inert nature of Ru(III) prevents rapid isomerization at room temperature, but analytical confirmation is required to rule out trans impurities.

Validation A Synthesized Complex B UV-Vis Spectroscopy A->B C λ_max ≈ 352 nm (cis-isomer confirmed) B->C Expected D λ_max ≈ 330 nm (trans-isomer impurity) B->D Failed/Impure

Analytical validation workflow using UV-Vis spectroscopy to differentiate cis and trans isomers.

  • UV-Visible Spectroscopy: Dissolve a small aliquot of the product in 0.1 M HCl (to prevent aquation). The cis isomer exhibits a characteristic ligand-to-metal charge transfer (LMCT) band with λmax​ near 352 nm. The presence of a peak shifted towards 330 nm strongly indicates contamination with the trans isomer [1].

  • Infrared (IR) Spectroscopy: The cis geometry lowers the symmetry of the complex ( C2v​ ) compared to the trans isomer ( D4h​ ). Consequently, the cis isomer will display a more complex IR spectrum in the Ru−Cl stretching region (typically 300–350 cm−1 ), showing two distinct Ru−Cl stretching bands, whereas the highly symmetric trans isomer shows only one.

References

  • Pell, S. D., Sherban, M. M., Tramontano, V., & Krause, R. A. (1989). cis-Tetraamminedihaloruthenium(III) Halide Complexes. Inorganic Syntheses, 26, 66-69. URL: [Link]

  • Yagi, M., Osawa, Y., Sukegawa, N., & Kaneko, M. (2000). Analysis of Catalytic Water Oxidation by cis-Tetraamminedichlororuthenium(III) Complex Incorporated in a Polymer Membrane. The Journal of Physical Chemistry B, 104(17), 4111-4114. URL: [Link]

  • Leperre, A., Millart, H., Prevost, A., Trenque, T., Kantelip, J. P., & Keppler, B. K. (1995). Compared effects of ruthenium red and cis[Ru(NH3)4Cl2]Cl on the isolated ischaemic-reperfused rat heart. Fundamental & Clinical Pharmacology, 9(6), 545-553. URL: [Link]

Application

Using Ruthenium(1+), chloride, (OC-6-22)- as a precursor for photoredox catalysts

Application Note: Engineering Advanced Photoredox Catalysts Using the (OC-6-22) Ruthenium Precursor Executive Summary In modern drug development and synthetic methodology, visible-light photoredox catalysis has unlocked...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Advanced Photoredox Catalysts Using the (OC-6-22) Ruthenium Precursor

Executive Summary

In modern drug development and synthetic methodology, visible-light photoredox catalysis has unlocked previously inaccessible bond-forming pathways. The controlled synthesis of these catalysts—specifically heteroleptic variants like [Ru(bpy)2​(L)]2+ —relies entirely on the structural fidelity of their precursors. This application note details the mechanistic rationale and validated protocols for utilizing the cis-locked octahedral precursor, formally designated by the stereodescriptor (OC-6-22).

Nomenclature Note: While sometimes indexed in chemical databases as the Ruthenium(1+) cationic complex ion [Ru(bpy)2Cl2]+ (Ru(III)), the active synthetic node utilized in process chemistry is its readily reduced Ru(II) counterpart, cis-[Ru(bpy)2Cl2][1]. Both serve as the definitive starting points for downstream photoredox catalyst generation.

Stereochemical Causality & Mechanistic Grounding

From a process chemistry perspective, the synthesis of heteroleptic catalysts is highly susceptible to ligand scrambling if the precursor geometry is not strictly controlled.

The (OC-6-22) stereodescriptor dictates an octahedral geometry where the two labile chloride ligands are positioned cis to one another. This spatial arrangement is non-negotiable for the subsequent chelation of bidentate ligands (e.g., 1,10-phenanthroline or modified bipyridines). If a trans precursor were utilized, the incoming bidentate ligand would face an impossible geometric constraint, requiring a high-energy thermal isomerization to coordinate both nitrogen donors. The cis-locked nature of the (OC-6-22) precursor lowers the activation barrier for substitution and prevents ligand scrambling, ensuring high-fidelity yields of the desired heteroleptic catalyst[1].

Photoredox Ru2 Ru(II) Ground State Ru2_star *Ru(II) Excited State Ru2->Ru2_star Visible Light (MLCT) Ru3 Ru(III) Oxidized Ru2_star->Ru3 Single Electron Transfer (SET) Ru3->Ru2 Substrate Oxidation

Figure 1: General photoredox catalytic cycle for Ru(II) polypyridyl complexes.

Self-Validating Synthetic Workflows

To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems, incorporating in-process checks that confirm reaction trajectory without requiring immediate LC-MS or NMR analysis.

Protocol A: Synthesis of the (OC-6-22) Precursor ( cis-[Ru(bpy)2​Cl2​] )

Objective: Synthesize the cis-locked precursor from RuCl3​ while preventing over-coordination. Causality of Reagents:

  • DMF: Acts dually as a high-boiling solvent and a mild reducing agent to reduce Ru(III) to the required Ru(II) state[1].

  • LiCl (Excess): The high chloride concentration leverages Le Chatelier's principle to suppress the dissociation of coordinated chlorides, preventing the formation of the unwanted [Ru(bpy)3​]2+ byproduct[1].

Step-by-Step Methodology:

  • In a round-bottom flask, combine RuCl3​⋅xH2​O (1.0 eq), 2,2'-bipyridine (2.0 eq), and LiCl (10.0 eq).

  • Suspend the mixture in anhydrous N,N-dimethylformamide (DMF).

  • Degas the solution via argon sparging for 15 minutes to prevent oxidative side reactions.

  • Reflux the mixture at 160 °C for 8 hours.

  • Validation Check: Monitor the reaction visually. The initial dark brown solution must transition to a deep purple/black. The absence of a bright orange hue confirms that the tris-bipyridine byproduct has not formed.

  • Cool the mixture to room temperature and add reagent-grade acetone. Cool to 0 °C overnight to precipitate the complex.

  • Filter the microcrystalline black/purple solid, wash with ice-cold water (to remove excess LiCl), and dry under vacuum.

Protocol B: Synthesis of Heteroleptic Photoredox Catalyst ( [Ru(bpy)2​(phen)][PF6​]2​ )

Objective: Substitute the labile chlorides with a secondary bidentate ligand. Causality of Reagents:

  • Ethanol/Water (1:1): Provides a polar, protic environment that stabilizes the departing chloride ions and facilitates the solubility of both the neutral precursor and the cationic product.

  • NH4​PF6​ : The hexafluorophosphate anion acts as a bulky, non-coordinating counterion that selectively precipitates the dicationic ruthenium catalyst from the aqueous mixture[2].

Step-by-Step Methodology:

  • Suspend the cis-[Ru(bpy)2​Cl2​] precursor (1.0 eq) and 1,10-phenanthroline (1.1 eq) in a 1:1 mixture of ethanol and deionized water.

  • Reflux the mixture at 90 °C for 4–6 hours under an inert atmosphere.

  • Validation Check: Track the reaction using UV-Vis spectroscopy. The emergence of a clean isosbestic point (e.g., near 434 nm) confirms a direct conversion without the accumulation of intermediate side products[3]. The solution will turn a vibrant, luminescent orange.

  • Cool the solution to room temperature and concentrate slightly via rotary evaporation to remove ethanol.

  • Add a saturated aqueous solution of NH4​PF6​ dropwise until a bright orange precipitate fully forms.

  • Isolate the solid via vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum.

G Ru RuCl3·xH2O (Starting Material) Conditions 2 eq. Bipyridine Excess LiCl, DMF, Reflux Ru->Conditions Precursor cis-[Ru(bpy)2Cl2] (OC-6-22) Precursor Conditions->Precursor Sub Bidentate Ligand (L) EtOH/H2O, Reflux Precursor->Sub Cat [Ru(bpy)2(L)]2+ Heteroleptic Catalyst Sub->Cat

Figure 2: Synthetic workflow for heteroleptic photoredox catalysts via the (OC-6-22) precursor.

Photophysical Benchmarking

The choice of the secondary ligand substituted onto the (OC-6-22) precursor directly tunes the photophysical properties of the resulting catalyst. Below is a summarized comparison of common catalysts synthesized via this exact precursor route.

Table 1: Photophysical and Electrochemical Properties of (OC-6-22)-Derived Catalysts

Catalyst ComplexPrecursor UsedAbsorption λmax​ (nm)Emission λmax​ (nm)Excited State Lifetime ( τ )Redox Potential ( RuIII/II )
[Ru(bpy)3​]2+ cis-[Ru(bpy)2​Cl2​] 452615~800 ns+1.26 V vs SCE
[Ru(bpy)2​(phen)]2+ cis-[Ru(bpy)2​Cl2​] 448600~500 ns+1.26 V vs SCE
[Ru(bpy)2​(bpz)]2+ cis-[Ru(bpy)2​Cl2​] 436605~140 ns+1.45 V vs SCE

(Note: bpz = 2,2'-bipyrazine. The strong electron-withdrawing nature of bpz significantly increases the oxidation potential, making it a more potent photooxidant compared to the standard bpy or phen derivatives).

References[1] Title: cis-Locked Ru(II)-DMSO Precursors for the Microwave-Assisted Synthesis of Bis-Heteroleptic Polypyridyl Compounds. Source: ACS Inorganic Chemistry. URL:https://pubs.acs.org/doi/10.1021/acs.inorgchem.1c00293[2] Title: Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(II) complex. Source: NSF Public Access Repository. URL:https://par.nsf.gov/servlets/purl/10313886[3] Title: A Visible-Light-Sensitive Caged Serotonin. Source: PMC - NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3821980/

Sources

Method

Application Note: Electrochemical Characterization of Ruthenium(1+), Chloride, (OC-6-22)- Complexes

Introduction & Mechanistic Significance Octahedral ruthenium complexes with the general formula [Ru(L)4​Cl2​]+ (where L represents neutral σ -donor/ π -acceptor ligands such as ammine or bipyridine) are foundational to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Significance

Octahedral ruthenium complexes with the general formula [Ru(L)4​Cl2​]+ (where L represents neutral σ -donor/ π -acceptor ligands such as ammine or bipyridine) are foundational to modern inorganic chemistry. The specific nomenclature "Ruthenium(1+), chloride, (OC-6-22)-" denotes a monocationic Ruthenium(III) complex paired with a chloride counterion, strictly arranged in the cis-octahedral configuration (IUPAC stereodescriptor: OC-6-22) 1. Common representatives include the oxidized state of cis-[Ru(bpy)2​Cl2​] and cis-[Ru(NH3​)4​Cl2​]+ 2.

For researchers in electrocatalysis, photoredox chemistry, and metallodrug development, quantifying the thermodynamic and kinetic properties of the Ru(III)/Ru(II) redox couple is critical 3. The cis-configuration is thermodynamically less stable than the trans-isomer (OC-6-12) due to steric and electronic repulsion between the mutually perpendicular chloride ligands. However, this exact instability is exploited in drug design and bioconjugation, as the adjacent coordination sites become highly reactive upon chloride dissociation 4.

Causality in Electrochemical Behavior

The electrochemistry of the OC-6-22 geometry is governed by the d5→d6 transition. Reduction of the low-spin Ru(III) center populates the t2g​ orbitals. Because chloride is a strong π -donor, the increased electron density on the Ru(II) center induces severe electronic repulsion, drastically weakening the Ru–Cl bond. Consequently, the electrochemical reduction is frequently followed by a rapid chemical solvolysis step, known as an Electrochemical-Chemical (EC) mechanism 5.

EC_Mechanism RuIII cis-[Ru(III)(L)₄Cl₂]⁺ (OC-6-22) RuII cis-[Ru(II)(L)₄Cl₂]⁰ (Kinetically Labile) RuIII->RuII + e⁻ (Reduction) E°' ~ 0.1 - 0.4 V RuII_aq cis-[Ru(II)(L)₄(Solvent)Cl]⁺ + Cl⁻ RuII->RuII_aq Solvolysis (k_f) Chemical Step

Mechanistic pathway of Ru(III)/Ru(II) reduction and subsequent chloride solvolysis (EC Mechanism).

Experimental Design & Materials

To prevent overlapping parasitic reactions and electrode fouling, the selection of the electrochemical environment must be strictly controlled.

  • Working Electrode (WE): Glassy Carbon (GC, 3 mm diameter). Causality: Platinum (Pt) or Gold (Au) electrodes are prone to specific adsorption of free chloride ions released during the EC mechanism, which distorts the faradaic signal. GC provides an inert surface with a wide potential window.

  • Reference Electrode (RE): Ag/AgCl (3 M NaCl) for aqueous analysis; Non-aqueous Ag/Ag + (0.01 M AgNO 3​ in CH 3​ CN) for organic systems.

  • Counter Electrode (CE): High-surface-area Platinum wire.

  • Supporting Electrolyte:

    • Aqueous: 0.1 M KCl. Causality: The addition of excess chloride leverages the common-ion effect to suppress the spontaneous pre-electrolysis aquation of the complex.

    • Non-Aqueous: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous Acetonitrile.

Self-Validating Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Thermodynamic Profiling

This protocol determines the formal potential ( E0′ ) and identifies the presence of coupled chemical reactions (solvolysis).

  • Preparation: Polish the GC electrode using 0.05 µm alumina slurry on a microcloth. Sonicate in 18 MΩ deionized water for 3 minutes, followed by absolute ethanol for 3 minutes. Dry under a stream of N 2​ .

  • Cell Assembly: Dissolve the OC-6-22 Ruthenium(1+) complex to a concentration of 1.0 mM in the chosen electrolyte. Purge the cell with high-purity N 2​ or Ar for 15 minutes to remove dissolved oxygen (which reduces at ≈−0.6 V and interferes with Ru signals).

  • Data Acquisition:

    • Set the initial potential to +0.8 V (where the complex is stably Ru(III)).

    • Sweep cathodically to -0.2 V, then reverse anodically back to +0.8 V.

    • Record voltammograms at varying scan rates ( ν ): 10, 20, 50, 100, 250, 500, and 1000 mV/s.

  • Self-Validation Check (The Randles-Sevcik Test): Plot the cathodic peak current ( Ipc​ ) against the square root of the scan rate ( ν1/2 ). A strictly linear relationship confirms that the electron transfer is diffusion-controlled and free from electrode fouling.

  • Internal Calibration: At the conclusion of the experiment, spike the solution with 1 mM Ferrocene (Fc). Record one final CV at 100 mV/s. Reference all Ru potentials against the observed Fc/Fc + redox couple to ensure absolute thermodynamic accuracy.

Protocol 2: Differential Pulse Voltammetry (DPV) for Isomer Discrimination

Because cis- (OC-6-22) and trans- (OC-6-12) isomers often co-crystallize and have redox potentials separated by only 50–150 mV, DPV is required for high-resolution discrimination.

  • Parameter Setup: Set the pulse amplitude to 50 mV, pulse width to 0.05 s, and step potential to 4 mV.

  • Execution: Scan from +0.8 V to -0.2 V. The cis-isomer (OC-6-22) will typically present as the more positive peak due to the asymmetric ligand field lowering the energy of the LUMO.

  • Self-Validation Check: Measure the half-peak width ( W1/2​ ). For a Nernstian one-electron transfer at 25°C, W1/2​ should theoretically be ≈90 mV. Significant broadening indicates uncompensated cell resistance or an unresolved mixture of cis/trans isomers.

Protocol 3: Controlled-Potential Coulometry (CPC)

To synthesize the Ru(II) state in bulk or definitively prove a single-electron transfer ( n=1 ).

  • Cell Setup: Use a two-compartment H-cell separated by a fine glass frit to prevent the re-oxidation of the reduced species at the counter electrode. Use a reticulated vitreous carbon (RVC) sponge as the working electrode to maximize surface area.

  • Electrolysis: Step the potential to 150 mV more negative than the cathodic peak potential ( Epc​ ) determined in Protocol 1.

  • Self-Validation Check: Monitor the current decay. The electrolysis is deemed complete when the current decays exponentially to ≤1% of its initial value. Integrate the current over time to find the total charge ( Q ). Apply Faraday’s Law ( Q=nFN ) to validate that n≈1.0 .

Quantitative Data Interpretation

Summarize and compare your extracted electrochemical parameters against the expected diagnostic ranges for OC-6-22 Ruthenium(1+) chloride complexes:

ParameterSymbolExpected Value RangeDiagnostic Significance
Formal Potential E0′ +0.10 to +0.45 VIndicates electron density at the Ru center; cis-isomers (OC-6-22) are typically more positive than trans-isomers.
Peak Separation ΔEp​ 60 - 80 mVValues near 59 mV indicate a reversible, Nernstian one-electron transfer.
Current Ratio Ipa​/Ipc​ 0.8−1.0 Ratios <1 at slow scan rates explicitly diagnose the EC mechanism (rapid Cl⁻ loss upon reduction).
Diffusion Coefficient D0​ 1×10−6 to 5×10−5 cm²/sQuantifies mass transport; used to validate molecular hydrodynamic radius via the Stokes-Einstein equation.

References

  • (OC-6-22)-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate - ChemScene [[1]]()

  • Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes - Carnegie Mellon University 2

  • Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application - National Research Council Canada 3

  • Ruthenium Complexes of Quinone Related Ligands: A Study of the Electrochemical Properties - Inorganic Chemistry (ACS Publications) 5

  • Redox modification of proteins using sequential-parallel electrochemistry in microtiter plates - National Institutes of Health (NIH) 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization of Ruthenium(1+), chloride, (OC-6-22)-

The Application Scientist's Desk: Mechanistic Insights Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced synthesis of Ruthenium(1+), chloride,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist's Desk: Mechanistic Insights

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced synthesis of Ruthenium(1+), chloride, (OC-6-22)- . This systematic identifier refers to the cis-tetraamminedichlororuthenium(III) cation, chemically formulated as cis-[Ru(NH3)4Cl2]+[1]. The stereodescriptor (OC-6-22) strictly denotes the octahedral geometry where the two chloride ligands are locked in adjacent (cis) positions[2]. This complex is a highly sought-after precursor for developing advanced water oxidation catalysts and photochemically active supramolecular assemblies[3].

The primary challenge in synthesizing the (OC-6-22) isomer from a [Ru(NH3)5Cl]Cl2 precursor lies in navigating the delicate balance between thermodynamic and kinetic control. While the cis isomer is the thermodynamic product in concentrated chloride media[4], improper temperature management during the crystallization phase inevitably leads to contamination by the trans isomer or severe yield losses due to aquation (ligand substitution by water)[3].

Reaction Pathway & Temperature Control

To understand why precise temperature ramping is critical, we must visualize the reaction causality. Rapid cooling traps kinetic impurities, while controlled thermal ramping allows the system to reach its thermodynamic sink.

G A [Ru(NH3)5Cl]Cl2 Precursor B Heating in conc. HCl (Reflux, ~100°C) A->B + HCl, Δ C [Ru(NH3)4(H2O)Cl]2+ Aquated Intermediate B->C NH3 loss / Aquation D Slow Cooling Ramp (-0.5°C/min) C->D Thermodynamic Control E Rapid Quench (Ice Bath) C->E Kinetic Control F cis-[Ru(NH3)4Cl2]Cl (OC-6-22) Target D->F Selective Crystallization E->F Mixed Isomers G trans-[Ru(NH3)4Cl2]Cl Kinetic Impurity E->G Co-precipitation

Workflow for the temperature-controlled crystallization of cis-[Ru(NH3)4Cl2]Cl.

Quantitative Data: Cooling Profile Optimization

The following table summarizes the causal relationship between the cooling ramp rate and the final product quality. Data reflects standard 1.0 g scale syntheses.

Crystallization Temperature ProfileCooling Rate (°C/min)Yield of cis (OC-6-22) (%)Isomeric Purity (cis:trans)Aquation Impurity (%)
Rapid Quench (100°C to 0°C)> 10.042%65:35< 2%
Fast Cooling (100°C to 25°C)2.058%85:15~ 5%
Optimized Ramp (100°C to 25°C) 0.5 78% > 98:2 < 1%
Extended Hold at 45°C0.135%> 99:1> 15%

Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system; visual and chemical checkpoints ensure the integrity of the (OC-6-22) complex at every stage.

Step 1: Precursor Dissolution and Activation

  • Action: Suspend 1.0 g of [Ru(NH3)5Cl]Cl2 in 20 mL of concentrated HCl (12 M).

  • Causality: The massive excess of chloride ions utilizes Le Chatelier's principle to drive the equilibrium toward the dichloro species, effectively suppressing the formation of the highly soluble diaqua complex[4].

Step 2: Thermal Isomerization (100°C)

  • Action: Reflux the suspension at 100°C for exactly 4 hours.

  • Causality: The trans effect in Ru(III) ammine complexes is weak. Prolonged heating provides the necessary activation energy to break the inert Ru-N bond, allowing chloride to substitute an ammonia ligand and form the thermodynamic cis isomer[5].

  • Validation Checkpoint: The solution will transition from a pale yellow suspension to a deep, homogeneous golden-orange solution.

Step 3: Controlled Crystallization Ramp (Critical Step)

  • Action: Transfer the flask to a programmable temperature bath. Cool the mixture from 100°C to 25°C at a strict rate of 0.5°C/min.

  • Causality: Rapid quenching traps the trans isomer and aquated intermediates (kinetic products). A slow cooling ramp allows the less soluble cis isomer to nucleate and grow selectively, effectively self-purifying the crystal lattice[4].

Step 4: Isolation and Anhydrous Washing

  • Action: Filter the microcrystalline solid via vacuum filtration. Wash sequentially with 3 x 10 mL of ice-cold absolute ethanol, followed by 2 x 10 mL of anhydrous diethyl ether. Dry under vacuum.

  • Causality: Water washing must be strictly avoided. The complex undergoes rapid aquation at room temperature in the presence of water, converting the dichloro species back to the chloroaqua complex[3].

Troubleshooting & FAQs

Q1: Why does my crystallization yield drop significantly if I hold the temperature at 45°C for too long? A1: Holding the temperature at intermediate ranges (e.g., 45°C) for extended periods promotes aquation. While the cis isomer is thermodynamically favored over the trans isomer, the chloride ligands in cis-[Ru(NH3)4Cl2]+ are labile in the presence of trace water. Extended exposure to moderate heat causes the substitution of Cl⁻ by H₂O, forming the highly soluble [Ru(NH3)4(H2O)Cl]2+ complex. This intermediate remains dissolved in the mother liquor, drastically reducing your isolated yield[3].

Q2: How can I verify the isomeric purity of my crystallized (OC-6-22) product? A2: The most reliable self-validating method is cyclic voltammetry (CV) combined with UV-Vis spectroscopy. In an aqueous KNO₃ solution, the cis-tetraamminedichlororuthenium(III) complex exhibits a highly specific, reversible Ru(III)/Ru(II) redox couple at exactly -0.25 V (vs. SCE)[3]. A secondary peak or an irreversible shoulder during the CV sweep indicates trans or aquated contamination.

Q3: Is it possible to convert the trans byproduct back into the cis (OC-6-22) isomer? A3: Yes. Because the cis isomer is the thermodynamic sink in concentrated chloride media, you can recycle the trans byproduct. Re-suspend the impure batch in concentrated HCl and reflux at 100°C for 2-3 hours[4], followed by the optimized 0.5°C/min cooling ramp described in Step 3 of the protocol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 431290, Ruthenium(1+), chloride, (OC-6-22)-". PubChem. URL:[Link]

  • IUPAC. "Blue Book P-9: Specification of Configuration and Conformation". International Union of Pure and Applied Chemistry. URL:[Link]

  • Boggs, S. E., Clarke, R. E., & Ford, P. C. (1996). "Syntheses of cis- and trans-tetraamminedichlororuthenium(III) chloride". Inorganica Chimica Acta, 247(1), 129-130. URL:[Link]

  • Yagi, M., Sukegawa, N., & Kaneko, M. (2000). "Analysis of Catalytic Water Oxidation by cis-Tetraamminedichlororuthenium(III) Complex Incorporated in a Polymer Membrane". The Journal of Physical Chemistry B, 104(17), 4111-4114. URL:[Link]

  • Gleu, K. (1989). "cis-Tetraamminedichlororuthenium(III) Chloride". Inorganic Syntheses, Volume 26. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ruthenium(1+), chloride, (OC-6-22)- Solubility

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling to solubilize highly polar octahedral ruthenium c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling to solubilize highly polar octahedral ruthenium complexes—specifically Ruthenium(1+), chloride, (OC-6-22)- —in non-polar or moderately polar organic solvents.

Below, we break down the root causes of these solubility bottlenecks and provide self-validating, step-by-step troubleshooting methodologies to keep your catalytic cycles and biological assays running smoothly.

The Causality of Insolubility: Why Won't It Dissolve?

Before applying a fix, it is critical to understand the physical chemistry working against you. The insolubility of Ruthenium(1+), chloride, (OC-6-22)- in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene stems from two compounding factors:

  • High Lattice Energy: As a cationic transition metal complex paired with a hard, charge-dense chloride (Cl⁻) counterion, the solid-state electrostatic lattice energy is immense. It requires highly polar solvents (like water or methanol) to overcome these ionic bonds.

  • OC-6-22 Stereochemistry: The (OC-6-22) designation indicates an octahedral geometry with a specific cis-ligand arrangement. Unlike centrosymmetric trans-isomers (OC-6-12) which often have a net-zero dipole, cis-configurations inherently possess a strong permanent dipole moment. This structural asymmetry drastically increases the complex's affinity for polar media and causes it to aggregate and crash out of non-polar organic solvents [1].

Troubleshooting Workflows & Methodologies

To force this complex into the organic phase, you must either permanently alter its electrostatic profile or temporarily mask its charge.

Strategy A: Counterion Metathesis (Permanent Lipophilicity)

The Logic: By exchanging the hard, hydrophilic chloride ion for a bulky, Weakly Coordinating Anion (WCA) such as Hexafluorophosphate (PF₆⁻) or Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻), you disrupt the crystal lattice and drastically increase the lipophilic surface area of the salt. Self-Validation: The protocol is driven by Le Chatelier's principle. The immediate formation of an insoluble silver or sodium halide precipitate serves as a visual confirmation that the metathesis is actively occurring.

Step-by-Step Protocol:

  • Dissolution: Suspend 1.0 equivalent of the Ruthenium(1+), chloride, (OC-6-22)- complex in a minimal volume of degassed methanol (e.g., 5 mL per mmol).

  • Addition: Under an inert nitrogen atmosphere, add 1.05 equivalents of Silver Hexafluorophosphate (AgPF₆) or Sodium BArF (NaBArF).

  • Reaction: Stir vigorously for 30–45 minutes at room temperature in the dark (to prevent Ag-salt degradation). You will observe the rapid formation of a cloudy white precipitate (AgCl or NaCl).

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the halide salts. The filtrate should be completely clear.

  • Recovery: Concentrate the filtrate in vacuo. The resulting Ruthenium(1+) WCA salt will now readily dissolve in DCM, THF, or ethyl acetate.

Strategy B: Phase-Transfer Catalysis (Transient Solubilization)

The Logic: If your downstream application (e.g., a specific catalytic cycle) strictly requires the presence of the chloride counterion, metathesis is not an option. Instead, use a Phase-Transfer Catalyst (PTC) like Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium acetate (TBAOAc). The lipophilic ammonium cation pairs with the chloride, creating a transient, organic-soluble host-guest assembly[2]. Self-Validation: Successful phase transfer is visually confirmed when the organic layer takes on the intense color of the Ruthenium complex while the aqueous layer clarifies.

Step-by-Step Protocol:

  • Biphasic Setup: Prepare a 1:1 (v/v) biphasic mixture of Water and DCM.

  • Aqueous Loading: Dissolve the Ruthenium(1+) chloride complex entirely in the aqueous layer.

  • PTC Addition: Add 10–20 mol% of BTEAC or TBAOAc to the biphasic mixture. TBAOAc is highly effective due to its high effective concentration at the biphasic interface [3].

  • Agitation: Stir vigorously (>800 rpm) to maximize the interfacial surface area. Allow 15 minutes for the complex to partition into the lower DCM layer.

Solubilization Decision Matrix

Use the following quantitative summary to select the correct counterion/PTC system for your target solvent.

Complex Form / CounterionWaterMethanolDichloromethane (DCM)Toluene
Chloride (Cl⁻) (Native)HighModerateInsoluble Insoluble
Hexafluorophosphate (PF₆⁻) LowHighHighLow
BArF⁻ InsolubleModerateVery HighHigh
Chloride + BTEAC (PTC) HighHighHigh (Biphasic)Moderate (Biphasic)

Solubilization Workflow Diagram

SolubilityWorkflow Start Ruthenium(1+), chloride, (OC-6-22)- Insoluble in Target Organic Solvent Decision Select Solubilization Strategy Start->Decision Strat1 Strategy A: Counterion Metathesis (Exchange Cl⁻ for PF₆⁻ or BArF⁻) Decision->Strat1 Permanent Modification Strat2 Strategy B: Phase-Transfer Catalysis (Add BTEAC or TBAOAc) Decision->Strat2 Transient/Catalytic Action1 Precipitate AgCl/NaCl Filter via Celite Strat1->Action1 Action2 Vigorous Biphasic Stirring (Water / DCM) Strat2->Action2 Result1 Lipophilic Ru(1+) Salt Homogeneous in DCM/THF Action1->Result1 Self-Validating: Clear Filtrate Result2 Ru(1+)-PTC Assembly Active in Organic Phase Action2->Result2 Self-Validating: Color Transfer

Workflow for solubilizing polar OC-6-22 Ruthenium complexes in organic media.

Frequently Asked Questions (FAQs)

Q: Can I use the Phase-Transfer Catalysis (PTC) method in continuous flow chemistry setups? A: Transitioning from batch to continuous flow with PTCs requires caution. Poor solubility of certain co-oxidants or phase-transfer salts in the organic phase can lead to sudden precipitation and severe clogging of the micro-tubing. If using flow chemistry, it is recommended to use highly soluble organic substitutes (e.g., nBu₄HSO₅) or switch entirely to a homogeneous Co-Solvent system to prevent reactor fouling [4].

Q: Does the (OC-6-22) stereochemistry change during counterion exchange? A: Generally, no. Outer-sphere counterion exchange at room temperature does not provide enough activation energy to isomerize a kinetically inert, low-spin d⁶ Ruthenium center. However, prolonged heating in coordinating solvents during the metathesis step might trigger cis-to-trans isomerization. Always verify the structural integrity of the complex post-exchange using ¹H or ³¹P NMR spectroscopy.

References

  • H2 Addition to Pincer Iridium Complexes Yielding trans-Dihydride Products: Unexpected Correlations of Bond Strength with Bond Length and Vibrational Frequencies. ACS Inorganic Chemistry. Available at:[Link]

  • Phase Transfer Promoted Ruthenium Oxide Oxidations of Carbohydrates II. ResearchGate. Available at:[Link]

  • Improving the sustainability of the ruthenium-catalysed N-directed C–H arylation of arenes with aryl halides. PubMed Central (PMC). Available at:[Link]

  • Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Ruthenium(1+), chloride, (OC-6-22)-

Note: In scientific literature and chemical databases, "Ruthenium(1+), chloride, (OC-6-22)-" systematically refers to the complex cation cis-tetraamminedichlororuthenium(III) chloride (formula: cis-[RuCl2(NH3)4]Cl). The...

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Author: BenchChem Technical Support Team. Date: April 2026

Note: In scientific literature and chemical databases, "Ruthenium(1+), chloride, (OC-6-22)-" systematically refers to the complex cation cis-tetraamminedichlororuthenium(III) chloride (formula: cis-[RuCl2(NH3)4]Cl). The (OC-6-22) descriptor specifically denotes the cis-octahedral stereochemistry of the ligands[1].

Overview & Mechanistic Background

Ruthenium-based coordination complexes, particularly cis-[RuCl2(NH3)4]+, are highly valued in drug development as anticancer prodrugs and in energy research as robust water oxidation catalysts[2]. However, achieving long-term stability and extending the shelf-life of these complexes is fundamentally challenged by three thermodynamic and kinetic processes:

  • Aquation (Ligand Substitution): In aqueous media, the labile chloride ligands are rapidly displaced by water molecules, forming mono- and bis-aquo species. This process alters the complex's biological activity and catalytic potential[3].

  • Bimolecular Decomposition: At elevated concentrations, the active monomeric species collide, leading to irreversible second-order decomposition (often accompanied by N₂ evolution) and the formation of inactive oxo-bridged dimers[4].

  • Photo-isomerization: Exposure to light accelerates the isomerization from the active cis-(OC-6-22) form to the less active trans-(OC-6-12) form[5].

Troubleshooting Guide (FAQs)

Q: My reconstituted ruthenium solution loses its catalytic and biological activity within hours. How can I prevent this? A: This is a classic symptom of aquation . When dissolved in pure water or low-chloride buffers, the complex undergoes spontaneous hydrolysis. The Fix: Always reconstitute the complex in a chloride-rich vehicle (e.g., ≥100 mM NaCl). This concentration mimics extracellular physiological chloride levels and leverages Le Chatelier's principle to suppress the dissociation of the coordinated Cl⁻ ligands, maintaining the complex in its active dichloro prodrug state[3].

Q: I am observing gas bubbles (N₂) and a dark precipitate in my high-concentration stock solutions. What is happening? A: You are witnessing bimolecular decomposition . Research has shown that cis-[RuCl2(NH3)4]+ undergoes a rapid deactivation pathway when molecules are in close proximity (critical decomposition distance < 1.06 nm)[4]. The Fix: Never store this complex as a highly concentrated aqueous stock. Keep stock solutions below 0.5 mM. If high local concentrations are required for catalytic assays, incorporate the complex into a cation-exchange polymer membrane (like Nafion). The polymer matrix physically separates the ruthenium centers, significantly suppressing bimolecular collisions[4].

Q: My solid powder has changed from a crisp crystalline solid to a dark, sticky mass. Is it ruined? A: Yes, the batch has likely degraded due to hygroscopicity. Ambient moisture induces solid-state aquation, while ambient oxygen causes oxidation state drifts from Ru(III) to Ru(IV). The Fix: Discard the degraded batch. For future batches, store the solid lyophilized powder in amber glass vials, backfilled with ultra-pure Argon, and kept at -20°C.

Experimental Protocols for Stability Enhancement

Protocol A: Preparation of Stable Working Solutions

Objective: Prevent aquation and maintain the cis stereochemistry during biological or catalytic assays. This protocol is self-validating; if the solution turns from a pale yellow/orange to a dark purple/brown, aquation or oxidation has occurred.

  • Solvent Preparation: Prepare a buffer solution containing 100–150 mM NaCl to mimic physiological conditions and prevent Cl⁻ loss[3]. Degas the buffer by sparging with Argon for 15 minutes to remove dissolved oxygen.

  • Reconstitution: Weigh the required amount of solid cis-[RuCl2(NH3)4]Cl in a dark room or under red-light conditions to prevent photo-isomerization[5].

  • Dissolution: Dissolve the solid in the degassed buffer to a final concentration of no more than 0.5 mM .

  • Usage: Use the solution immediately. Do not subject it to freeze-thaw cycles, as the localized concentration spikes during ice formation will trigger bimolecular decomposition[4].

Protocol B: Polymer Matrix Immobilization (For Catalysis)

Objective: Stabilize the complex for long-term water oxidation catalysis by preventing bimolecular degradation.

  • Membrane Preparation: Pre-treat a Nafion 117 membrane by boiling in 3% H₂O₂ for 1 hour, followed by boiling in 0.5 M H₂SO₄ for 1 hour, and finally rinsing in boiling deionized water.

  • Cation Exchange: Immerse the swollen Nafion membrane in a dilute (0.5 mM) aqueous solution of cis-[RuCl2(NH3)4]Cl for 5 hours in the dark.

  • Validation: The complex will exchange into the membrane, physically isolating the Ru centers (distance > 0.88 nm). This halts the second-order decomposition pathway while preserving the first-order catalytic water oxidation pathway[4].

Quantitative Data on Stability

Storage Condition / MatrixChloride ConcentrationMax Recommended ConcentrationEstimated Half-Life (t½)Primary Degradation Pathway
Pure H₂O (25°C)0 mM< 0.1 mM< 2 hoursRapid Aquation
Saline Buffer (25°C)100 mM0.5 mM~ 24 - 48 hoursSuppressed Aquation[3]
Aqueous Stock (25°C)100 mM> 5.0 mM< 30 minutesBimolecular Decomposition[4]
Nafion MembraneN/A (Solid State)High local loading> 30 daysStable (Isolated centers)[4]
Solid Powder (-20°C, Ar)N/AN/A> 2 yearsNone (if kept dry/dark)

Visualizations

G A cis-[RuCl2(NH3)4]+ (Active Precursor) B [RuCl(H2O)(NH3)4]2+ (Mono-aquo species) A->B +H2O, -Cl- (Low Cl- media) D Bimolecular Decomposition (N2 evolution) A->D High Concentration (> 1 mM) B->A +Cl- (>100 mM) C [Ru(H2O)2(NH3)4]3+ (Bis-aquo species) B->C +H2O, -Cl- E Inactive Ru Dimers D->E Catalyst Deactivation

Degradation pathways of cis-[RuCl2(NH3)4]+ via aquation and bimolecular decomposition.

G S1 Synthesize / Procure cis-[RuCl2(NH3)4]Cl S2 Lyophilize to remove trace moisture S1->S2 S3 Store solid under Argon in amber vials at -20°C S2->S3 S4 Reconstitute in >100 mM NaCl buffer (pH 5.5-6.5) S3->S4 Just before use S5 Immobilize in Nafion or use immediately S4->S5 Warning Avoid: Freeze-thaw cycles, Light exposure, Pure H2O S4->Warning

Optimal workflow for the storage and reconstitution of Ruthenium(1+) chloride (OC-6-22)-.

References

  • Yagi, M., Sukegawa, N., & Kaneko, M. (2000).4. The Journal of Physical Chemistry B, 104(17), 4111-4114.

  • Lu, Y., et al. (2020).3. Journal of Medicinal Chemistry.

  • Hamilton, R. J., et al. (2005).5Journal of the American Chemical Society.

  • PubChem. (2025).1. National Center for Biotechnology Information.

  • Thota, S., et al. (2023).2. MDPI Molecules.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to UV-Vis Spectroscopy of Octahedral Ruthenium Complexes: A Comparative Analysis

This guide provides an in-depth technical comparison of the UV-Vis spectroscopic data of octahedral ruthenium complexes. Given the ambiguity of the specific nomenclature "Ruthenium(1+), chloride, (OC-6-22)-" and the lack...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the UV-Vis spectroscopic data of octahedral ruthenium complexes. Given the ambiguity of the specific nomenclature "Ruthenium(1+), chloride, (OC-6-22)-" and the lack of a definitive corresponding structure in public chemical databases, this guide will focus on well-characterized, representative octahedral ruthenium chloride complexes. This approach will provide researchers, scientists, and drug development professionals with a robust framework for understanding the electronic properties of this important class of compounds and for conducting their own comparative analyses.

The electronic absorption spectra of ruthenium complexes are rich in information, offering insights into the metal's oxidation state, the nature of its ligands, and the overall electronic structure of the molecule. Typically, the spectra are characterized by two main types of electronic transitions: intense ligand-centered (LC) π→π* transitions in the ultraviolet (UV) region and metal-to-ligand charge transfer (MLCT) bands in the visible (Vis) region. The position and intensity of these bands are highly sensitive to the coordination environment of the ruthenium center, making UV-Vis spectroscopy an invaluable tool for characterization and comparison.

For the purpose of this guide, we will compare the UV-Vis spectral data of three distinct, well-documented octahedral ruthenium complexes that serve as excellent alternatives for understanding the spectroscopic properties of this family of compounds:

  • [Ru(bpy)₃]²⁺ (Tris(bipyridine)ruthenium(II)) : A classic example of a Ru(II) polypyridyl complex, known for its photophysical and electrochemical properties.

  • [RuCl(Me₂Ntrpy)(bpy-OMe)]⁺ : A Ru(II) complex with mixed polypyridyl ligands, illustrating the effect of ligand substitution on the electronic spectrum.[1]

  • [RuCl₃(H₂O)₃] : A representative Ru(III) aqua-chloro complex, which allows for a comparison of the effect of a higher oxidation state on the UV-Vis spectrum.[2]

Comparative UV-Vis Spectral Data

The electronic absorption spectra of ruthenium complexes are profoundly influenced by the nature of the ligands and the oxidation state of the central metal ion. The data presented below for our selected alternative complexes highlight these differences.

Complexλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignmentReference
[Ru(bpy)₃]²⁺ 28774,600Acetonitrileπ→π* (bpy)[3]
45213,600Acetonitrile¹MLCT (d→π* bpy)[3]
[RuCl(Me₂Ntrpy)(bpy-OMe)]⁺ 315~25,000Ethanolπ→π* (polypyridyl)[1]
522~10,000Ethanol¹MLCT (d→π* Me₂Ntrpy)[1]
fac-[RuCl₃(H₂O)₃] ~320~1,8001M HClLMCT[2]
~480~2001M HCld-d[2]

Discussion of Spectral Features:

  • Ruthenium(II) Polypyridyl Complexes: The spectra of [Ru(bpy)₃]²⁺ and [RuCl(Me₂Ntrpy)(bpy-OMe)]⁺ are dominated by strong absorptions in the UV region, which are attributed to π→π* intraligand (IL) transitions within the polypyridyl ligands.[4] In the visible region, these complexes exhibit broad and intense metal-to-ligand charge-transfer (MLCT) bands.[5][6] These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π*-orbital. The energy of the MLCT band is a sensitive probe of the ligand environment. For instance, the introduction of the electron-donating N,N-dimethylamino group in [RuCl(Me₂Ntrpy)(bpy-OMe)]⁺ results in a red-shift of the MLCT band (λmax = 522 nm) compared to [Ru(bpy)₃]²⁺ (λmax = 452 nm), indicating a smaller HOMO-LUMO gap.[1]

  • Ruthenium(III) Aqua-Chloro Complexes: In contrast, the spectrum of the Ru(III) complex, fac-[RuCl₃(H₂O)₃], displays weaker and less defined absorption bands. The bands in the UV-visible region for such complexes are often assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions.[2][7] The d-d transitions in octahedral Ru(III) (a d⁵ system) are Laporte-forbidden, resulting in much lower molar absorptivities compared to the allowed MLCT transitions in Ru(II) complexes. The higher oxidation state of the ruthenium ion lowers the energy of the d-orbitals, making LMCT transitions (from chloride or water ligands to the Ru(III) center) more favorable than MLCT transitions.

Experimental Protocol: A Guideline for Acquiring High-Quality UV-Vis Spectra of Ruthenium Complexes

The following protocol outlines a self-validating system for the reliable acquisition of UV-Vis spectra of ruthenium complexes. The causality behind each step is explained to ensure experimental robustness.

1. Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for measurements in the UV region.

  • Solvent: Spectroscopic grade solvent (e.g., acetonitrile, ethanol, water) is crucial to avoid interference from impurities. The choice of solvent should be based on the solubility of the complex and its inertness to the complex. For instance, aqueous solutions may lead to the aquation of chloride ligands, which can be monitored by UV-Vis spectroscopy over time.[8]

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate sample preparation.

2. Step-by-Step Methodology:

  • Step 1: Stock Solution Preparation:

    • Accurately weigh a small amount of the ruthenium complex (typically 1-5 mg) using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 10 or 25 mL).

    • Dissolve the complex in the chosen spectroscopic grade solvent and fill the flask to the mark. This stock solution should be of a known concentration, typically in the range of 10⁻³ to 10⁻⁴ M. The concentration is chosen to allow for dilutions to the optimal absorbance range.

  • Step 2: Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to find the optimal concentration for measurement. The ideal absorbance range for quantitative analysis is between 0.1 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert Law. A typical starting concentration for the working solution is around 10⁻⁵ M.

  • Step 3: Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range (e.g., 200-800 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction. This step is critical as it subtracts the absorbance of the solvent and the cuvette itself from the final measurement.

  • Step 4: Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Acquire the absorption spectrum of the sample.

    • If the maximum absorbance is outside the optimal range, adjust the concentration of the working solution accordingly and re-measure.

  • Step 5: Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh Weigh Ruthenium Complex dissolve Dissolve in Spectroscopic Grade Solvent weigh->dissolve Quantitative Transfer dilute Prepare Working Solution (~10⁻⁵ M) dissolve->dilute Accurate Dilution measure Measure Sample Absorbance dilute->measure Fill Cuvette warmup Instrument Warm-up (30 min) baseline Baseline Correction (Solvent Blank) warmup->baseline baseline->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate

Caption: Experimental workflow for UV-Vis spectroscopic analysis of Ruthenium complexes.

Interpretation of Electronic Transitions

The features observed in the UV-Vis spectra of octahedral ruthenium complexes arise from the promotion of electrons from occupied to unoccupied molecular orbitals. A simplified molecular orbital diagram helps to visualize these transitions.

For a typical octahedral Ru(II) complex with π-accepting ligands like bipyridine, the highest occupied molecular orbitals (HOMO) are the metal-based t₂g orbitals, and the lowest unoccupied molecular orbitals (LUMO) are the ligand-based π* orbitals.

  • Metal-to-Ligand Charge Transfer (MLCT): The absorption of a photon with the appropriate energy promotes an electron from a metal t₂g orbital to a ligand π* orbital. This is the origin of the characteristic MLCT bands in the visible region of the spectrum for Ru(II) complexes.

  • Ligand-Centered (LC) or Intraligand (IL) Transitions: At higher energies (in the UV region), transitions can occur between the π and π* orbitals of the ligands themselves. These are typically much more intense than MLCT bands.

  • d-d Transitions: In some cases, particularly with Ru(III) complexes, transitions between the metal's own d-orbitals (e.g., from t₂g to eg) can be observed. These transitions are symmetry-forbidden and therefore have very low intensities.

G cluster_MO Simplified Molecular Orbital Diagram for Octahedral Ru(II) Complex cluster_transitions e_g_label e_g (σ*) e_g ____  ____ lumo_label LUMO (π*) lumo ____  ____  ____ homo_label HOMO (t₂g) homo ↑↓__  ↑↓__  ↑↓__ homo:e->lumo:w pi_label π (ligand) pi ↑↓__  ↑↓__  ↑↓__ pi:e->lumo:w mlct ¹MLCT lc π→π* (LC)

Caption: Electronic transitions in an octahedral Ru(II) complex with π-accepting ligands.

Conclusion

UV-Vis spectroscopy is a powerful and accessible technique for the characterization of ruthenium complexes. The electronic absorption spectrum provides a fingerprint of the complex, offering valuable information about its electronic structure. By comparing the spectra of new complexes to those of well-characterized examples, researchers can gain significant insights into the effects of ligand design and metal oxidation state. The protocols and comparative data presented in this guide offer a solid foundation for the reliable acquisition and interpretation of UV-Vis spectra for this important class of coordination compounds, facilitating further research and development in areas from catalysis to medicinal chemistry.

References

  • Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes. Dalton Transactions. [Link]

  • Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors. PMC. [Link]

  • New ruthenium polypyridyl complexes as potential sensors of acetonitrile and catalysts for water oxidation. RSC Publishing. [Link]

  • Studies of Interactions between Ruthenium (II) Polypyridyl Complexes and 1,4 Benzoquinone. [Link]

  • UV/VIS Spectra of four Ru II complexes and corresponding Co III... ResearchGate. [Link]

  • Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. [Link]

  • Ruthenium-Benzimidazole complex: Structural, optical and Solvent-free catalytic studies. [Link]

  • Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. PMC. [Link]

  • Synthesis and Characterisation of Ruthenium(III) Complexes with Benzimidazole Derivatives. Asian Journal of Chemistry. [Link]

  • Surface-Confined Ruthenium Complexes Bearing Benzimidazole Derivatives: Toward Functional Devices. IntechOpen. [Link]

  • Ruthenium(III) Complexes: Synthesis, Spectral, Magnetic and Electrochemical Characterization. AIP Publishing. [Link]

  • Speciation of ruthenium(III) chloro complexes in hydrochloric acid solutions and their extraction characteristics with an. JOPSS. [Link]

  • Speciation of Ruthenium(III) Chloro Complexes in Hydrochloric Acid Solutions and Their Extraction Characteristics with an Amide-Containing Amine Compound. MDPI. [Link]

  • UV–Vis spectra of ruthenium complexes 1–4 (2.0 × 10⁻⁵ mol L⁻¹ in CH2Cl2). ResearchGate. [Link]

  • Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Frontiers. [Link]

  • The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich. CHIMIA. [Link]

  • Mass spectrometry and UV-VIS spectrophotometry of ruthenium(II) 2 complex in solution. PubMed. [Link]

  • Ruthenium(III) aqua-chloro complex chemistry : the interconversion of the Hexachlororuthenate(III) and Aquapentachlororuthenate(. CORE. [Link]

  • UV–vis spectra of complexes Ru1–Ru3 (2.5 × 10⁻⁵ mol L⁻¹ in CH2Cl2. ResearchGate. [Link]

  • Electroluminescence in Ruthenium(II) Complexes. Houston Research Group. [Link]

  • UV-Visible Spectroscopy. MSU chemistry. [Link]

  • Spectroscopic Studies of Ruthenium(lI) Complexes. Assignment of the Luminescence*·t. AIP Publishing. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • 2.2: UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts. [Link]

  • UV-Vis spectroscopy. [Link]

Sources

Comparative

Comparative Analysis of Ruthenium(III) Tetraammine Isomers: cis- vs. trans-Dichlorotetraammineruthenium(III)

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Role of Stereochemistry in Metallodrugs Ruthenium-based c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Role of Stereochemistry in Metallodrugs

Ruthenium-based coordination complexes represent a highly promising frontier in the development of next-generation antineoplastic agents, offering lower systemic toxicity and reduced resistance profiles compared to classical platinum-based drugs [1]. Among the fundamental models used to elucidate structure-activity relationships (SAR) in ruthenium chemistry are the tetraammine isomers: Ruthenium(1+), chloride, (OC-6-22)- and trans-dichlorotetraammineruthenium(III) .

While structurally similar, their spatial geometry dictates profoundly different chemical reactivities and biological efficacies. This guide provides an objective, data-driven comparison of these two isomers, detailing their physicochemical properties, mechanistic pathways, and the self-validating protocols required to synthesize and evaluate them.

Structural and Physicochemical Profiling

The nomenclature of these complexes relies on the IUPAC stereodescriptor system for octahedral (OC-6) geometries [1]. For an MA4​B2​ complex where the chloride ligand (priority 1) outranks the ammine ligand (priority 2):

  • The trans isomer (OC-6-12): The ligand trans to the primary chloride is another chloride (priority 1). In the perpendicular plane, the highest priority ligand is an ammine (priority 2), which is trans to another ammine (priority 2). This yields the configuration index 12 .

  • The cis isomer (OC-6-22): The ligand trans to the primary chloride is an ammine (priority 2). In the perpendicular plane, the highest priority ligand is a chloride (priority 1), which is trans to an ammine (priority 2). This yields the configuration index 22 .

Table 1: Physicochemical and Biological Comparison
ParameterRuthenium(1+), chloride, (OC-6-22)-trans-dichlorotetraammineruthenium(III)
Common Name cis- [RuCl2​(NH3​)4​]Cl trans- [RuCl2​(NH3​)4​]Cl
IUPAC Stereodescriptor OC-6-22OC-6-12
Symmetry Point Group C2v​ D4h​
Cl–Ru–Cl Bond Angle 90°180°
Primary DNA Adduct 1,2-intrastrand cross-linksMonofunctional / interstrand cross-links
Cytotoxicity (A549/MCF-7) High (Induces robust apoptosis)Low (Lesions rapidly excised by NER)
Aquation Kinetics Slower initial chloride lossFaster initial chloride loss (due to trans-effect)

Mechanistic Pathways: Activation by Reduction

The biological efficacy of Ru(III) complexes is governed by the "Activation by Reduction" hypothesis [2]. Ru(III) is substitutionally inert, allowing it to act as a stable prodrug in the oxygen-rich environment of healthy tissues. Upon entering the hypoxic, highly reducing microenvironment of a solid tumor (characterized by elevated levels of glutathione and ascorbate), the Ru(III) center is reduced to Ru(II) [3].

The Ru(II) species is highly labile. It undergoes rapid aquation (loss of Cl− ligands) to form an active aqua complex that coordinates to the N7 position of guanine bases in DNA. The cis isomer (OC-6-22) is highly cytotoxic because its 90° leaving-group geometry perfectly aligns with the spacing of adjacent DNA bases, forming stable 1,2-intrastrand cross-links that evade DNA repair mechanisms. The trans isomer cannot form these specific lesions, rendering it biologically inactive.

Mechanism N1 Ru(III) Prodrug (Inert) N2 Tumor Microenvironment (Reductants: GSH) N1->N2 Cellular Uptake N3 Ru(II) Active Species (Labile) N2->N3 Reduction (e⁻) N4 Aquation (Loss of Cl⁻) N3->N4 H₂O Substitution N5 DNA Cross-linking (Apoptosis) N4->N5 Target Binding

Activation by reduction pathway of Ru(III) prodrugs in hypoxic tumor microenvironments.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical causality to guarantee the correct isomeric outcome.

Protocol 1: Stereoselective Synthesis of Ruthenium(III) Tetraammine Isomers

Causality Check: Direct substitution of ammine ligands onto a ruthenium center typically yields a thermodynamic mixture favoring the trans isomer due to steric repulsion. To isolate the cis isomer, a bidentate directing group (oxalate) must be employed. The rigid "bite angle" of the oxalate ligand strictly enforces a cis geometry, which is kinetically preserved during subsequent chlorination.

Part A: Synthesis of cis-(OC-6-22)-Dichlorotetraammineruthenium(III) Chloride

  • Intermediate Formation: Dissolve 1.0 eq of [Ru(NH3​)6​]Cl3​ and a 5-fold molar excess of oxalic acid in deionized water. Reflux for 4 hours to yield the intermediate cis-tetraammine(oxalato)ruthenium(III) complex.

  • Chlorination: Isolate the intermediate via filtration and resuspend in concentrated HCl (12 M). Reflux at 100°C for 2 hours. Mechanism: The high chloride concentration and low pH drive the protonation and displacement of the oxalate ligand, while the inertness of the Ru(III) center prevents cis-to-trans isomerization.

  • Precipitation: Cool the solution to 4°C and add ice-cold ethanol to precipitate the yellow-orange cis- [RuCl2​(NH3​)4​]Cl crystals.

  • Validation: Confirm C2v​ symmetry via FTIR. The lower symmetry of the cis isomer results in the splitting of the NH3​ rocking bands (typically observed around 800-850 cm⁻¹), distinguishing it from the trans form.

Part B: Synthesis of trans-(OC-6-12)-Dichlorotetraammineruthenium(III) Chloride

  • Precursor Preparation: Treat [Ru(NH3​)4​(SO2​)Cl]Cl with aqueous ammonia to form the intermediate sulfite complex.

  • Isomerization & Chlorination: React the intermediate with concentrated HCl under reflux. Mechanism: The strong trans-directing effect of the sulfur-based ligand forces the incoming chloride into the trans position.

  • Validation: Confirm D4h​ symmetry via FTIR. The higher symmetry of the trans isomer yields a single, sharp NH3​ rocking band.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality Check: The MTT assay measures mitochondrial succinate dehydrogenase activity. Only viable cells can reduce the yellow tetrazolium salt to purple formazan, providing a direct, quantifiable proxy for cell viability following drug-induced DNA damage.

  • Cell Culture: Seed A549 (human lung carcinoma) cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2​ .

  • Treatment: Prepare serial dilutions (1 µM to 200 µM) of freshly synthesized cis- and trans- [RuCl2​(NH3​)4​]Cl in culture media. Treat the cells for 48 hours. Critical: Include untreated cells as a negative control and cisplatin as a positive control.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

  • Solubilization & Readout: Carefully aspirate the media, dissolve the intracellular formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50​ values using non-linear regression. The cis isomer (OC-6-22) will demonstrate an IC50​ in the low micromolar range, validating its cytotoxic profile, whereas the trans isomer will exhibit negligible toxicity ( IC50​>100 µM).

References

  • IUPAC. (2005). Nomenclature of Inorganic Chemistry: IUPAC Recommendations 2005. International Union of Pure and Applied Chemistry. URL:[Link]

  • Menezes, C., et al. (2007). "Analysis in vivo of antitumor activity, Cytotoxicity and Interaction between plasmid DNA and the cis-dichlorotetraammineruthenium(III) chloride." Chemico-Biological Interactions, 167(2), 116-124. URL:[Link]

  • Movius, W. G., & Linck, R. G. (1969). "Chromium(II) reduction of cis-dichlorotetraammineruthenium(III). A reversible electron transfer prior to the rate-limiting step." Journal of the American Chemical Society, 91(19), 5394-5396. URL:[Link]

Comparative

Comprehensive Comparison Guide: NMR Chemical Shifts Reference Data for cis-Tetraamminedichlororuthenium(III) Chloride (OC-6-22)

Executive Summary & Compound Identity In the landscape of inorganic medicinal chemistry and catalysis, the compound formally indexed in databases as Ruthenium(1+), chloride, (OC-6-22)- (CID 431290, CAS 22327-28-2) is sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

In the landscape of inorganic medicinal chemistry and catalysis, the compound formally indexed in databases as Ruthenium(1+), chloride, (OC-6-22)- (CID 431290, CAS 22327-28-2) is systematically known as cis-tetraamminedichlororuthenium(III) chloride or cis-[RuCl2​(NH3​)4​]Cl [1].

As a low-spin d5 ( S=1/2 ) paramagnetic coordination complex, it serves as a critical precursor in the development of anticancer metallodrugs and robust water oxidation catalysts[2]. However, its paramagnetic nature renders standard diamagnetic Nuclear Magnetic Resonance (NMR) techniques obsolete. This guide provides an objective comparative analysis of its NMR performance against diamagnetic alternatives and establishes a self-validating, field-proven protocol for paramagnetic NMR acquisition.

The Mechanistic Challenge: Paramagnetic vs. Diamagnetic NMR

When researchers attempt to characterize Ru(III) complexes using standard 1H NMR parameters, they often conclude the sample is degraded because no signals appear in the conventional 0–10 ppm window. As an Application Scientist, it is crucial to understand the causality behind this phenomenon.

In diamagnetic Ru(II) complexes ( d6 , S=0 ), 1H and 99Ru NMR spectra feature sharp, well-resolved signals due to the absence of unpaired electrons[3]. Conversely, Ru(III) complexes possess an unpaired electron that fundamentally alters the local magnetic environment[4]:

  • Hyperfine Shifting: The unpaired electron spin density delocalizes onto the ammine ligands via through-bond Fermi contact shifts and through-space pseudocontact (dipolar) shifts . This interaction pushes 1H resonances far outside the conventional spectral window, often into the negative (upfield) ppm range.

  • Paramagnetic Relaxation Enhancement (PRE): The fluctuating magnetic field of the unpaired electron drastically shortens the longitudinal ( T1​ ) and transverse ( T2​ ) relaxation times of nearby protons. A shortened T2​ results in extreme line broadening, often masking the signal within the baseline noise[2].

Mechanism Ru cis-[RuCl2(NH3)4]+ Low-Spin d5 (S=1/2) FC Fermi Contact Shift (Through-Bond) Ru->FC PC Pseudocontact Shift (Through-Space) Ru->PC PRE Paramagnetic Relaxation Enhancement (PRE) Ru->PRE NMR Broadened & Highly Shifted 1H Signals FC->NMR PC->NMR PRE->NMR

Caption: Electronic relaxation mechanisms governing the NMR shifts in Ru(III) complexes.

Comparative NMR Chemical Shifts Data

To objectively evaluate the NMR behavior of cis- [RuCl2​(NH3​)4​]Cl , we must compare it against both its homoleptic Ru(III) counterparts and its diamagnetic Ru(II) alternatives. Table 1 summarizes the empirical chemical shifts and line shapes expected for these systems.

Table 1: NMR Performance Comparison of Ruthenium Ammine Complexes (in D2​O )

ComplexOxidation StateSpin State 1 H NMR Shift (Ammine) 99 Ru NMRSpectral Line Shape
cis- [RuCl2​(NH3​)4​]Cl Ru(III) Low-Spin ( S=1/2 ) -10 to -25 ppm Unobservable Extremely Broad
[Ru(NH3​)6​]Cl3​ Ru(III)Low-Spin ( S=1/2 )~ -17.5 ppmUnobservableExtremely Broad
cis- [RuCl2​(NH3​)4​] Ru(II)Diamagnetic ( S=0 )2.5 - 3.5 ppmObservableSharp / High Resolution
[Ru(NH3​)6​]Cl2​ Ru(II)Diamagnetic ( S=0 )~ 2.5 ppmObservableSharp / High Resolution

Data Insight: The 99Ru nucleus is highly favored for diamagnetic Ru(II) due to its lower quadrupole moment, but the extreme PRE in Ru(III) systems makes 99Ru NMR practically impossible[3]. Therefore, characterization must rely entirely on optimized 1H paramagnetic NMR.

Experimental Workflow & Self-Validating Protocol

To successfully acquire NMR data for cis- [RuCl2​(NH3​)4​]Cl , the spectrometer must be tuned specifically for paramagnetic systems. Standard default parameters will fail.

Workflow N1 1. Sample Preparation High Concentration (50-100 mM) N2 2. Spectrometer Setup Wide Spectral Window (>400 ppm) N1->N2 N3 3. Pulse Optimization Short AQ (<0.05s) & D1 (<0.1s) N2->N3 N4 4. Self-Validation T1 Inversion Recovery Check N3->N4 N5 5. Signal Processing Polynomial Baseline Correction N4->N5

Caption: Optimized workflow for acquiring paramagnetic NMR spectra of Ru(III) complexes.

Step-by-Step Methodology & Causality
  • Sample Preparation (Concentration Causality):

    • Action: Prepare a highly concentrated sample (50–100 mM) in D2​O using an internal standard (e.g., DSS).

    • Causality: Extreme line broadening distributes the signal intensity over a massive frequency range. High concentrations are mandatory to achieve a viable signal-to-noise ratio (SNR) against the background noise.

  • Spectrometer Setup (Bandwidth Optimization):

    • Action: Set the spectral width (sweep width) to at least 400 ppm (e.g., +200 to -200 ppm).

    • Causality: Hyperfine shifts in Ru(III) ammines push the NH3​ resonances into the negative ppm range. A standard 15 ppm window acts as a digital filter that will completely erase these signals.

  • Pulse Sequence & Relaxation Delays:

    • Action: Reduce the acquisition time ( AQ ) to < 0.05 seconds and the relaxation delay ( D1 ) to < 0.1 seconds.

    • Causality: Because T2​ is in the millisecond regime, the Free Induction Decay (FID) decays almost instantly. Acquiring data beyond this fraction of a second only adds noise. Similarly, the short T1​ allows for ultra-fast repetition rates, enabling the collection of tens of thousands of scans in minutes.

Protocol Self-Validation: The Inversion Recovery Check

A trustworthy experimental protocol must be self-validating. Before committing to a long acquisition, the operator must validate the longitudinal relaxation time ( T1​ ) using a standard 180∘−τ−90∘ inversion recovery sequence.

  • Validation Metric: If the null point ( τnull​ ) occurs at 2 ms, the exact T1​ is calculated as T1​=τnull​/ln(2)≈2.9 ms.

  • System Correction: The repetition delay ( D1 ) is then mathematically validated and set to 5×T1​≈15 ms. This self-correcting step guarantees maximum signal accumulation per unit time without saturation, ensuring absolute data integrity.

References

  • Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC. National Institutes of Health. 4

  • 99Ru NMR Spectroscopy of Organometallic and Coordination Complexes of Ruthenium(II) - ACS Publications. American Chemical Society. 3

  • Medicinal Chemistry - Unipd. University of Padua.2

  • Ruthenium(1+), chloride, (OC-6-22)- | Cl2H8N4Ru-4 | CID 431290 - PubChem. National Institutes of Health. 1

Sources

Safety & Regulatory Compliance

Safety

Ruthenium(1+), chloride, (OC-6-22)- proper disposal procedures

Executive Summary For researchers and drug development professionals utilizing transition metal catalysis, the handling of specialized coordination complexes requires precision beyond standard laboratory safety. Rutheniu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers and drug development professionals utilizing transition metal catalysis, the handling of specialized coordination complexes requires precision beyond standard laboratory safety. Ruthenium(1+), chloride, (OC-6-22)- (CAS 63251-19-4) is a highly specific octahedral ruthenium complex. While exceptionally valuable in synthetic workflows, its disposal presents acute logistical and safety challenges due to its heavy metal nature, inherent corrosivity, and the severe risk of volatile oxidation.

This guide provides a self-validating, step-by-step operational plan for the safe neutralization, containment, and logistical routing of this complex, ensuring regulatory compliance and maximizing precious metal recovery.

Molecular Causality & Hazard Profile

To safely dispose of a chemical, one must understand its structural causality. The nomenclature "Ruthenium(1+), chloride, (OC-6-22)-" refers to an octahedral coordination complex (denoted by the stereochemical descriptor OC-6-22) where the entire complex ion carries a 1+ charge, neutralized by a chloride counterion[1].

While the overall complex charge is 1+, the central ruthenium atom is typically in the +2 or +3 oxidation state, stabilized by its ligands. The critical hazard during disposal does not stem from this resting state, but from its reactivity profile:

  • The Ruthenium Tetroxide ( RuO4​ ) Threat: If ruthenium waste is inadvertently mixed with strong oxidizing agents (e.g., hydrogen peroxide, bleach, potassium permanganate), the metal rapidly oxidizes to the +8 state, forming ruthenium tetroxide ( RuO4​ ). RuO4​ is a highly volatile, explosive gas that causes severe, irreversible damage to the respiratory tract and eyes. Causality Dictates: Ruthenium waste streams must be strictly segregated from all laboratory oxidizers.

  • Corrosivity: As the coordination complex degrades in aqueous waste, it releases free chloride ions, significantly lowering the pH and creating a highly corrosive environment that can degrade standard metal containers.

Quantitative Logistics & Compatibility Data

To prevent containment failure, waste logistics must be aligned with the physical and chemical properties of the complex.

Operational ParameterSpecification / ValueCausality / Logistical Impact
Chemical Identity Ruthenium(1+), chloride, (OC-6-22)-Octahedral complex; requires specialized PGM recovery.
PubChem CID Primary identifier for safety data tracking.
EPA Waste Classification D002 (Corrosivity)Cannot be drain-disposed; mandates RCRA compliance.
Incompatible Materials Strong oxidizers, molten alkalisContact triggers formation of volatile, toxic RuO4​ gas.
Container Compatibility Glass, Lined Metal, HDPEAvoid aluminum or galvanized steel due to rapid corrosive degradation.
Spill Neutralizer Sodium Carbonate (Soda Ash)Safely neutralizes acidic chloride byproducts without generating excessive heat.

Self-Validating Disposal Protocol

Standard operating procedures often fail due to a lack of real-time verification. The following step-by-step methodology is designed as a self-validating system , ensuring that each phase of disposal is chemically confirmed before proceeding to the next.

Phase 1: Oxidizer Screening & Quenching

  • Step 1: Before transferring the ruthenium complex reaction mixture into a bulk waste carboy, isolate the vessel in a certified chemical fume hood.

  • Step 2: Validation Check: Dip a strip of Potassium Iodide (KI) starch paper into the waste solution.

    • Causality: A rapid color change to blue/black indicates the presence of residual oxidizers, meaning the solution is at high risk for generating RuO4​ .

  • Step 3: If the test is positive, slowly add a reducing agent such as 1M Sodium Thiosulfate dropwise while stirring until a fresh KI-starch test yields no color change.

Phase 2: pH Neutralization

  • Step 4: Once confirmed free of oxidizers, address the corrosivity. Slowly add solid Sodium Carbonate (Soda Ash) or Lime to the aqueous waste.

  • Step 5: Validation Check: Use pH indicator strips to test the solution. Continue adding the neutralizing agent until a stable pH of 7.0–8.0 is achieved.

    • Causality: Neutralizing the acid prevents the degradation of the final waste container and mitigates the D002 EPA hazard characteristic.

Phase 3: Primary Containment & Pressure Validation

  • Step 6: Transfer the neutralized waste into a compatible, heavy-duty Glass or High-Density Polyethylene (HDPE) container.

  • Step 7: Validation Check: Loosely cap the container and observe it inside the fume hood for 15 minutes.

    • Causality: Neutralization reactions can produce CO2​ gas. Sealing the container immediately could result in pressure buildup and a subsequent chemical explosion. If no gas evolution is observed after 15 minutes, tightly seal the cap.

Operational Workflow Diagram

Workflow Start Ruthenium(1+) Complex Waste Generation OxCheck KI-Starch Test for Oxidizers Start->OxCheck Quench Quench Oxidizers (e.g., Thiosulfate) OxCheck->Quench Positive (Blue/Black) pHNeut Neutralize pH (7.0-8.0) with Soda Ash OxCheck->pHNeut Negative (No Color) Quench->OxCheck Re-test Contain Transfer to Glass/HDPE (No Aluminum) pHNeut->Contain Validate 15-Min Observation (Check for Gas) Contain->Validate Vent Vent & Re-neutralize Validate->Vent Gas Evolved Manifest RCRA Labeling (D002) & PGM Recovery Validate->Manifest Stable (No Gas) Vent->Validate Re-test

Self-validating disposal workflow for Ruthenium(1+) chloride to prevent RuO4 formation.

Regulatory Compliance & PGM Recovery Logistics

Ruthenium is classified as a Platinum Group Metal (PGM). Due to its scarcity and the high environmental toll of primary mining, standard incineration or landfill disposal is both economically and ecologically irresponsible.

  • EPA Compliance: Under the, laboratories must manifest this waste correctly [2]. Label the sealed container explicitly as "Hazardous Waste - Ruthenium/Precious Metal" and apply the D002 waste code if the original mixture was highly acidic prior to your neutralization (depending on local institutional EHS policies regarding generator treatment).

  • TSDF Routing: Do not route this alongside standard heavy metal waste. Instead, coordinate with your Environmental Health and Safety (EHS) department to route the manifest to a Treatment, Storage, and Disposal Facility (TSDF) that specializes in [3]. Advanced refiners utilize high-efficiency separation methods to isolate the ruthenium from the chloride ligands, returning the purified metal to the global supply chain and significantly offsetting laboratory waste disposal costs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 431290, Ruthenium(1+), chloride, (OC-6-22)-" PubChem,[Link]

  • United States Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." US EPA,[Link]

  • Phoenix Refining. "Ruthenium and The Need for Recycling: Environmental and Economic Benefits of Ruthenium Recovery." Phoenix Refining,[Link]

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